2-(2-Nitrosophenyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
137938-90-0 |
|---|---|
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-(2-nitrosophenyl)pyridine |
InChI |
InChI=1S/C11H8N2O/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-8H |
InChI Key |
ARIBTLHXJDVAGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)N=O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of the Nitrosophenylpyridine Analog of Nifedipine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nifedipine, a potent L-type calcium channel blocker, is known for its photosensitivity, degrading into a nitrosophenylpyridine derivative upon exposure to daylight or UV light. This technical guide provides a comprehensive overview of the anticipated physicochemical properties of this primary photodegradation product, herein referred to as the Nitrosophenylpyridine Analog of Nifedipine (NPN). As experimental data for this specific analog is not extensively published, this document presents a framework of expected properties and details the established experimental protocols for their determination. The methodologies and illustrative data tables are provided to guide researchers in the characterization of this and similar compounds.
Introduction
Nifedipine is a dihydropyridine calcium antagonist widely used in the treatment of hypertension and angina.[1] A critical aspect of its preformulation and formulation development is its inherent instability towards light. Exposure to light transforms the dihydropyridine ring into a pyridine ring, converting the nitro group at the ortho position of the phenyl ring to a nitroso group. This transformation results in the formation of its nitrosophenylpyridine analog, a compound with significantly different physicochemical and pharmacological properties. Understanding these properties is crucial for predicting the stability, bioavailability, and potential toxicity of nifedipine formulations.
This guide outlines the key physicochemical parameters of NPN, offering detailed experimental protocols for their measurement and presenting hypothetical data for illustrative purposes.
Photodegradation Pathway of Nifedipine
The conversion of nifedipine to its nitrosophenylpyridine analog is a well-documented photodegradation pathway. This process involves the oxidation of the dihydropyridine ring to a pyridine ring.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Nifedipine Impurity B
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity of Nifedipine Impurity B
Nifedipine Impurity B, also known as Nifedipine Nitrosophenylpyridine Analog, is chemically identified as dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate. Its molecular formula is C₁₇H₁₆N₂O₅, and it has a molecular weight of 328.32 g/mol .[1][2][3] The purity of Nifedipine is a critical quality attribute, and understanding the spectral characteristics of its impurities is essential for robust analytical method development and validation.
Table 1: Chemical Information for Nifedipine Impurity B
| Parameter | Value |
| Systematic Name | dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate |
| Synonyms | Nifedipine Nitrosophenylpyridine Analog, Dehydronitroso Nifedipine |
| CAS Number | 50428-14-3 |
| Molecular Formula | C₁₇H₁₆N₂O₅ |
| Molecular Weight | 328.32 g/mol |
¹H and ¹³C NMR Spectral Data
Precise ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal assignments, are fundamental for the unambiguous identification and quantification of Nifedipine Impurity B. Although specific literature values are not cited here, the following tables provide a structured format for the presentation of such data once acquired experimentally.
Table 2: ¹H NMR Spectral Data of Nifedipine Impurity B (Template)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| e.g., 7.85 | d | 8.0 | 1H | Ar-H |
| e.g., 7.60 | t | 7.5 | 1H | Ar-H |
| e.g., 3.65 | s | - | 6H | 2 x -OCH₃ |
| e.g., 2.40 | s | - | 6H | 2 x -CH₃ |
Table 3: ¹³C NMR Spectral Data of Nifedipine Impurity B (Template)
| Chemical Shift (δ, ppm) | Assignment |
| e.g., 168.5 | C=O (ester) |
| e.g., 155.0 | Ar-C |
| e.g., 148.2 | Ar-C-N |
| e.g., 132.7 | Ar-CH |
| e.g., 52.1 | -OCH₃ |
| e.g., 20.4 | -CH₃ |
Experimental Protocols for NMR Analysis
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of Nifedipine Impurity B. These protocols are designed to be adapted by researchers in a drug development or quality control setting.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal signal overlap with the analyte. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for similar organic molecules.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of Nifedipine Impurity B in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Filtration: Filter the sample solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
¹H NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds to ensure full relaxation of the protons.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Baseline correct the spectrum.
-
Integrate all signals.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
¹³C NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width (sw): A range of 0 to 200 ppm is standard for most organic molecules.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak or TMS.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the chemical structure of Nifedipine Impurity B and a logical workflow for its spectral analysis.
Caption: Chemical structure of Nifedipine Impurity B.
Caption: Logical workflow for the NMR spectral analysis of Nifedipine Impurity B.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures, including dihydropyridines, nitrosamines, and substituted pyridines, to propose a likely fragmentation pathway. This document is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule and its related impurities in various analytical workflows.
Introduction
Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate is a pyridine derivative with the chemical formula C₁₇H₁₆N₂O₅ and a molecular weight of 328.32 g/mol [1][2]. It is structurally related to the nifedipine family of compounds[1][2]. Understanding its behavior under mass spectrometric conditions is crucial for its identification, purity assessment, and metabolic studies. This guide outlines the predicted fragmentation pathways, provides a detailed experimental protocol for its analysis, and presents the data in a clear, structured format.
Predicted Fragmentation Pathway
The fragmentation of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate is anticipated to proceed through several key steps, initiated by the ionization of the molecule. The proposed pathway is based on established fragmentation patterns of related chemical moieties.
Key Fragmentation Steps:
-
Loss of a Methoxy Radical (•OCH₃): A common initial fragmentation for methyl esters is the loss of a methoxy radical, leading to the formation of a stable acylium ion.
-
Loss of Carbon Monoxide (CO): Following the initial loss of the methoxy group, the resulting ion can further fragment by losing a molecule of carbon monoxide.
-
Loss of the Nitroso Group (•NO): A characteristic fragmentation for nitrosamine-containing compounds is the loss of the nitroso radical (•NO), which has a mass of 30 Da[3].
-
Cleavage of the Pyridine Ring: Subsequent fragmentations may involve the cleavage of the pyridine ring system, leading to smaller, stable ionic species.
-
Loss of a Methyl Radical (•CH₃): The methyl groups on the pyridine ring can also be lost as methyl radicals.
Quantitative Data Summary
| Predicted Fragment Ion | Proposed Structure | m/z (Da) | Relative Abundance (Hypothetical) |
| [M+H]⁺ | C₁₇H₁₇N₂O₅⁺ | 329.11 | Moderate |
| [M-•OCH₃]⁺ | C₁₆H₁₄N₂O₄⁺ | 298.09 | High |
| [M-•OCH₃-CO]⁺ | C₁₅H₁₄N₂O₃⁺ | 270.10 | Moderate |
| [M-•NO]⁺ | C₁₇H₁₆N₁O₄⁺ | 298.10 | Moderate |
| [M-•CH₃]⁺ | C₁₆H₁₃N₂O₅⁺ | 313.08 | Low |
Experimental Protocol
This section provides a detailed methodology for the analysis of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate using liquid chromatography-mass spectrometry (LC-MS).
4.1. Sample Preparation
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 µg/mL.
4.2. Liquid Chromatography Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4.3. Mass Spectrometry Conditions
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate.
Caption: Proposed fragmentation pathway of the target molecule.
Conclusion
This technical guide provides a foundational understanding of the likely mass spectrometry fragmentation pattern of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate. The proposed pathways and fragment ions are based on the established fragmentation of analogous chemical structures. The provided experimental protocol offers a starting point for the analysis of this compound. Experimental verification is essential to confirm the proposed fragmentation and relative ion abundances.
References
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Nifedipine and its Nitrosophenylpyridine Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of nifedipine and its critical degradation product, the nitrosophenylpyridine analog. This document details experimental protocols, presents comparative spectral data, and offers visual representations of the analytical workflow to support research, quality control, and drug development activities in the pharmaceutical industry.
Introduction
Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. As a photolabile compound, nifedipine can degrade upon exposure to light, leading to the formation of several byproducts. One of the primary degradation products is the nitrosophenylpyridine analog, formally known as Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate. The presence of this analog is an indicator of nifedipine degradation and is therefore a critical quality attribute to monitor in pharmaceutical formulations.
Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of pharmaceutical compounds. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated which provides a unique "fingerprint" of the molecule's vibrational modes. This technique is invaluable for identifying functional groups and confirming the structure of active pharmaceutical ingredients (APIs) and their related substances.
This guide focuses on the application of Fourier Transform Infrared (FTIR) spectroscopy for the comparative analysis of nifedipine and its nitrosophenylpyridine analog.
Comparative Infrared Spectroscopy Data
The key structural difference between nifedipine and its nitrosophenylpyridine analog is the transformation of the nitro group (-NO₂) in nifedipine to a nitroso group (-N=O) in the analog. This change results in distinct differences in their respective IR spectra, particularly in the region associated with the stretching vibrations of these functional groups.
The following table summarizes the characteristic vibrational frequencies for nifedipine and highlights the expected key spectral differences for its nitrosophenylpyridine analog.
| Vibrational Mode | Nifedipine (cm⁻¹) | Nifedipine Nitrosophenylpyridine Analog (cm⁻¹) |
| N-H Stretching (Dihydropyridine Ring) | ~3330 | Not Present |
| C-H Stretching (Aliphatic) | ~2950 | ~2950 |
| C=O Stretching (Ester) | ~1680 | ~1680 |
| C=C Stretching (Aromatic/Dihydropyridine Ring) | ~1620 | ~1620 |
| Asymmetric NO₂ Stretching | ~1530 | Absent/Significantly Reduced |
| Symmetric NO₂ Stretching | ~1350 | Absent/Significantly Reduced |
| N=O Stretching (Nitroso Group) | Not Present | Expected in the range of 1500-1600 |
Note: The exact wavenumber of absorption peaks can vary slightly depending on the sample preparation method, instrumentation, and the physical form of the sample (e.g., crystalline vs. amorphous).
Studies on the photodegradation of nifedipine have shown that the formation of the nitroso-pyridine analog leads to a decrease in the absorbance of the IR band around 1493 cm⁻¹, which is attributed to the vibrational mode of the -NO₂ group.[1]
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
This section details a standard operating procedure for obtaining the IR spectra of nifedipine and its nitrosophenylpyridine analog using the Potassium Bromide (KBr) pellet method. This is a common technique for the analysis of solid pharmaceutical samples.
Materials and Equipment
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Hydraulic Press
-
Pellet Die
-
Agate Mortar and Pestle
-
Analytical Balance
-
Nifedipine Reference Standard
-
Nifedipine Nitrosophenylpyridine Analog Reference Standard
-
Potassium Bromide (KBr), IR grade, dried
-
Spatula
-
Sample Vials
Sample Preparation (KBr Pellet Method)
-
Drying: Ensure the KBr powder is thoroughly dried in an oven at 105-110°C for at least 2 hours to remove any residual moisture. Store the dried KBr in a desiccator.
-
Grinding: Weigh approximately 1-2 mg of the sample (nifedipine or its analog) and 100-200 mg of the dried KBr.
-
Mixing: Transfer the weighed sample and KBr to the agate mortar. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The grinding process should be thorough to ensure the sample is evenly dispersed within the KBr matrix.
-
Pellet Formation:
-
Assemble the pellet die.
-
Transfer a small amount of the ground mixture into the die.
-
Gently tap the die to evenly distribute the powder.
-
Insert the plunger and place the die assembly into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
Carefully release the pressure and retrieve the KBr pellet from the die.
-
Data Acquisition
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will account for any atmospheric interference (e.g., CO₂, water vapor).
-
Sample Spectrum: Carefully mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.
-
Scan: Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹). The number of scans can be adjusted to improve the signal-to-noise ratio (e.g., 16 or 32 scans).
-
Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.
Data Analysis
-
Peak Identification: Identify the characteristic absorption bands in the IR spectra of both nifedipine and its nitrosophenylpyridine analog.
-
Comparison: Compare the obtained spectra with reference spectra and with each other to identify the key differences, particularly the presence or absence of the N-H and NO₂ stretching bands.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for the IR spectroscopic analysis of nifedipine and its analog.
Conclusion
Infrared spectroscopy is an essential analytical tool for the characterization and quality control of nifedipine and its related substances. The distinct spectral differences between nifedipine and its nitrosophenylpyridine analog, primarily arising from the transformation of the nitro group, allow for their unambiguous identification. The detailed experimental protocol and workflow provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical field, ensuring accurate and reproducible results in the analysis of these compounds.
References
A Comprehensive Technical Guide to the Thermal Analysis of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the anticipated thermal analysis of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate, a dihydropyridine derivative of interest in pharmaceutical research. In the absence of specific experimental data for this compound, this document outlines a comprehensive approach based on the known thermal behavior of related dihydropyridine and nitroso compounds. It includes detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), predictive data tables, and workflow diagrams to guide researchers in their laboratory investigations.
Introduction
Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate belongs to the dihydropyridine class of organic molecules, which are structurally related to widely used calcium channel blockers. The presence of a nitroso group introduces a potential for thermal lability, making a thorough understanding of its thermal properties crucial for drug development, formulation, and stability studies.[1] Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal stability, melting behavior, and decomposition kinetics of such compounds.[2]
This guide presents a predictive thermal analysis of the title compound, offering a framework for experimental design and data interpretation.
Predicted Thermal Behavior
Based on the analysis of related dihydropyridine derivatives and nitroso compounds, the following thermal events are anticipated for Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate:
-
Melting: As a crystalline solid, the compound is expected to exhibit a sharp endothermic peak in the DSC thermogram, corresponding to its melting point.
-
Decomposition: The presence of the nitroso group suggests that the compound may be heat-sensitive.[1] Decomposition is likely to occur at elevated temperatures, observable as a mass loss in the TGA curve and an exothermic event in the DSC curve. The thermal stability of dihydropyridine derivatives is influenced by the nature of their substituents.
Quantitative Data Summary
The following tables present a hypothetical but plausible set of data for the thermal analysis of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate, based on typical values for similar organic compounds.
Table 1: Predicted DSC Data
| Parameter | Predicted Value | Description |
| Onset Temperature of Melting (°C) | 160 - 170 | The temperature at which melting begins. |
| Peak Melting Temperature (°C) | 170 - 180 | The temperature at which the melting rate is maximal. |
| Enthalpy of Fusion (J/g) | 80 - 120 | The heat absorbed during melting. |
| Onset Temperature of Decomposition (°C) | 200 - 220 | The temperature at which decomposition begins. |
| Peak Decomposition Temperature (°C) | 220 - 240 | The temperature at which the decomposition rate is maximal. |
| Enthalpy of Decomposition (J/g) | -200 to -400 | The heat released during decomposition (exothermic). |
Table 2: Predicted TGA Data
| Parameter | Predicted Value | Description |
| Onset Temperature of Decomposition (°C) | 200 - 220 | The temperature at which significant mass loss begins. |
| Temperature at 5% Mass Loss (°C) | 210 - 230 | A measure of initial thermal stability. |
| Temperature at 50% Mass Loss (°C) | 230 - 250 | The temperature at which half of the initial mass is lost. |
| Residual Mass at 600°C (%) | < 5% | The remaining mass after the primary decomposition stages. |
Experimental Protocols
A detailed methodology for conducting TGA and DSC analyses is provided below.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and temperatures of any other thermal events such as decomposition.
Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate into a standard aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent any loss of volatile decomposition products before they can be detected.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 350°C at a heating rate of 10°C/min.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures, and the enthalpy changes associated with any endothermic or exothermic events.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound.
Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset of decomposition, temperatures of maximum mass loss rates, and the residual mass.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of a pharmaceutical compound.
Logical Relationship of Thermal Events
This diagram shows the expected sequence of thermal events for the compound.
Conclusion
This technical guide provides a predictive framework for the thermal analysis of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate using TGA and DSC. The provided experimental protocols and expected data offer a solid starting point for researchers. Experimental verification is essential to confirm the thermal properties of this specific molecule and to ensure its safe handling and stability in pharmaceutical applications.
References
Solubility profile of Nifedipine Nitrosophenylpyridine Analog in various solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Nifedipine Nitrosophenylpyridine Analog is a principal photodegradation product of the widely used calcium channel blocker, nifedipine. Understanding its solubility is critical for the development of stable nifedipine formulations and for toxicological and pharmacological assessments of its impurities. This technical guide provides a comprehensive overview of the known solubility characteristics of the Nifedipine Nitrosophenylpyridine Analog, details experimental protocols for its solubility determination, and outlines a logical workflow for these studies. Due to the limited availability of quantitative solubility data in public literature, this guide also serves as a framework for researchers to generate and contextualize new solubility findings for this specific analog.
Introduction
Nifedipine, a dihydropyridine calcium channel blocker, is well-documented to be highly sensitive to light. Exposure to daylight or certain wavelengths of artificial light leads to its conversion into a nitrosophenylpyridine derivative[1]. This degradation product, the Nifedipine Nitrosophenylpyridine Analog, is a key impurity in nifedipine drug products and its presence must be controlled to ensure therapeutic efficacy and safety. The physicochemical properties of this analog, particularly its solubility in various solvents, are of paramount importance for analytical method development, formulation strategies to mitigate degradation, and for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide summarizes the current, albeit limited, knowledge of the solubility of the Nifedipine Nitrosophenylpyridine Analog and provides detailed methodologies for its empirical determination.
Physicochemical Properties
The Nifedipine Nitrosophenylpyridine Analog, also known as Dehydronitroso Nifedipine or Nifedipine EP Impurity B, possesses the following characteristics:
-
Chemical Name: Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate
-
Molecular Formula: C₁₇H₁₆N₂O₅
-
Molecular Weight: 328.32 g/mol
Solubility Data
Quantitative solubility data for the Nifedipine Nitrosophenylpyridine Analog is not extensively reported in peer-reviewed literature. The information available is largely qualitative. This section presents the known solubility information in a structured format, designed to be populated as more data becomes available.
| Solvent | Temperature (°C) | Solubility | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Not Specified | [2] |
| Methanol | Not Specified | Soluble | Not Specified | [3] |
| Water | Not Specified | Data Not Available | ||
| Ethanol | Not Specified | Data Not Available | ||
| Acetone | Not Specified | Data Not Available | ||
| Acetonitrile | Not Specified | Data Not Available | ||
| Phosphate Buffer (pH 7.4) | Not Specified | Data Not Available |
Note: The United States Pharmacopeia (USP) provides a reference standard for the Nifedipine Nitrosophenylpyridine Analog, which can be used for the quantitative analysis required for solubility studies[4][5][6].
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is adapted for the analysis of the Nifedipine Nitrosophenylpyridine Analog.
4.1. Materials
-
Nifedipine Nitrosophenylpyridine Analog (Reference Standard)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, phosphate buffer pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or incubator with shaking capabilities
-
Temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the Nifedipine Nitrosophenylpyridine Analog to a series of glass vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary study can determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After shaking, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent (mobile phase for HPLC is often a good choice) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC-UV method. The USP provides guidance on chromatographic systems for the analysis of nifedipine and its analogs[5][6].
-
Prepare a calibration curve using standard solutions of the Nifedipine Nitrosophenylpyridine Analog of known concentrations.
-
Determine the concentration of the analog in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the Nifedipine Nitrosophenylpyridine Analog in each solvent by taking into account the dilution factor. The result can be expressed in units such as mg/mL or g/L.
-
4.3. Considerations for Photosensitive Compounds
Given that the Nifedipine Nitrosophenylpyridine Analog is a product of photodegradation, it is crucial to conduct all experimental procedures under light-protected conditions to prevent further degradation. This can be achieved by using amber-colored glassware, covering vials with aluminum foil, and minimizing exposure to ambient light.
Experimental Workflow and Visualization
The following diagram illustrates the logical workflow for determining the solubility of the Nifedipine Nitrosophenylpyridine Analog.
Caption: Workflow for Solubility Determination of Nifedipine Nitrosophenylpyridine Analog.
Conclusion
The solubility of the Nifedipine Nitrosophenylpyridine Analog is a critical parameter for ensuring the quality and safety of nifedipine-containing pharmaceuticals. While quantitative data is currently scarce, the experimental protocol outlined in this guide provides a robust framework for researchers to determine its solubility in a variety of pharmaceutically relevant solvents. The systematic generation of such data will be invaluable for the development of stable drug formulations and for a more complete understanding of the biopharmaceutical properties of this important nifedipine degradant. It is imperative that all studies involving this analog are conducted under light-protected conditions to maintain sample integrity.
References
This technical guide provides a comprehensive overview of the chemical structure and characterization of Nifedipine-related compound B, a significant impurity and photodegradation product of the widely used calcium channel blocker, Nifedipine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's identity, analytical characterization, and the methodologies employed.
Chemical Identity and Structure
Nifedipine-related compound B, also known as Nifedipine Nitrosophenylpyridine Analog, is formed from the intramolecular photodegradation of Nifedipine.[1] This process involves the conversion of the ortho-nitro group on the phenyl ring to a nitroso group.
Chemical Name: Dimethyl 4-(2-nitrosophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate[2]
IUPAC Name: Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate
CAS Number: 50428-14-3[2]
Synonyms: Dehydronitroso Nifedipine, Nifedipine EP Impurity B[2]
The key structural details are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₆N₂O₅ | [3] |
| Molecular Weight | 328.33 g/mol | [3] |
Below is a diagram illustrating the chemical transformation from Nifedipine to Nifedipine-related compound B.
Spectroscopic Characterization
The characterization of Nifedipine-related compound B relies on various spectroscopic techniques to confirm its structure and purity.
Ultraviolet-Visible (UV-VIS) Spectroscopy
The formation of the nitroso group in Nifedipine-related compound B from the nitro group in Nifedipine results in a characteristic shift in the UV-VIS absorption spectrum. Studies on the photodegradation of Nifedipine have shown the appearance of an absorption band at approximately 310 nm, which is indicative of the presence of a nitroso compound.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in Nifedipine-related compound B. The transformation from Nifedipine is marked by a significant change in the IR spectrum, particularly the disappearance or significant reduction of the absorption band corresponding to the nitro group (-NO₂) of Nifedipine, which is typically observed around 1529 cm⁻¹ and 1350 cm⁻¹.[4][5] One study noted a decrease in the IR band at 1493 cm⁻¹ associated with the vibrational modes of the -NO₂ group upon formation of the nitroso compound.[1]
| Functional Group | Nifedipine (cm⁻¹) | Nifedipine Related Compound B (cm⁻¹) | Reference |
| N-H Stretching | ~3323 | - | [4] |
| C=O Stretching (ester) | ~1677-1680 | Unchanged | [4] |
| N=O Stretching (nitroso) | - | Expected | |
| NO₂ Asymmetric Stretching | ~1529-1530 | Absent/Reduced | [4][5] |
| NO₂ Symmetric Stretching | ~1350 | Absent/Reduced | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of Nifedipine-related compound B. The expected molecular ion peak [M]⁺ would be at m/z 328.33, corresponding to the molecular formula C₁₇H₁₆N₂O₅.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of Nifedipine and quantifying its related compounds, including compound B.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating Nifedipine from its impurities. While a specific validated method solely for Nifedipine-related compound B is not detailed, methods for Nifedipine and its related substances can be adapted.
Experimental Protocol: HPLC Analysis of Nifedipine and Related Compounds
This protocol is a composite based on established methods for the analysis of Nifedipine and its impurities.[6][7][8][9][10]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typical. A common mobile phase composition is a mixture of methanol and water, sometimes with pH adjustment using an acid like orthophosphoric acid.[7]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[8]
-
Detection Wavelength: Detection is typically carried out in the UV region, with wavelengths around 235 nm to 240 nm being effective for detecting Nifedipine and its impurities.[7]
-
Injection Volume: A standard injection volume of 20 µL is used.[8]
-
Column Temperature: The analysis is usually performed at ambient temperature.
Workflow for HPLC Analysis:
Conclusion
The characterization of Nifedipine-related compound B is essential for ensuring the quality and safety of Nifedipine drug products. This guide has provided a detailed overview of its chemical structure and the analytical techniques used for its identification and quantification. The formation of this nitroso impurity via photodegradation highlights the importance of proper storage and handling of Nifedipine. While comprehensive NMR data remains to be fully elucidated in publicly available literature, the provided spectroscopic and chromatographic information serves as a valuable resource for researchers and professionals in the pharmaceutical industry.
References
- 1. Complex Spectroscopy Studies of Nifedipine Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Nifedipine EP Impurity B - CAS - 50428-14-3 | Axios Research [axios-research.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Nifedipine Nitrosophenylpyridine Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the Nifedipine Nitrosophenylpyridine Analog, a key reference standard in the pharmaceutical analysis of Nifedipine. This document outlines its chemical identity, analytical data, probable synthetic route, and its role in quality control, alongside a discussion of the relevant biological signaling pathways associated with the parent compound, Nifedipine.
Chemical Identity and Properties
The Nifedipine Nitrosophenylpyridine Analog is chemically known as Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate . It is a crucial impurity and reference material used in the quality assessment of Nifedipine, a widely used calcium channel blocker.
Table 1: Chemical and Physical Data for Nifedipine Nitrosophenylpyridine Analog
| Parameter | Value |
| IUPAC Name | Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate[1][2][3] |
| CAS Number | 50428-14-3[1][2][4][5][6][7] |
| Molecular Formula | C₁₇H₁₆N₂O₅[1][4][5] |
| Molecular Weight | 328.32 g/mol [1][2][4][5] |
| Synonyms | Nifedipine EP Impurity B, Dehydronitroso Nifedipine, Dimethyl 4-(2-nitrosophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate[1][3][6][7] |
| Appearance | Powder[1] |
| Solubility | Soluble in DMSO and Methanol[1][3] |
Experimental Protocols
Probable Synthesis: Hantzsch Pyridine Synthesis
General Hantzsch Synthesis Protocol:
-
Condensation: An aldehyde (in this case, 2-nitrosobenzaldehyde) is condensed with two equivalents of a β-ketoester (methyl acetoacetate) in the presence of a nitrogen donor, typically ammonia or ammonium acetate.
-
Cyclization: The intermediate products then cyclize to form a dihydropyridine ring.
-
Oxidation: The resulting dihydropyridine can be oxidized to the corresponding pyridine derivative. In the case of the Nifedipine Nitrosophenylpyridine Analog, the pyridine ring is already in its oxidized aromatic state.
The reaction is typically carried out in a suitable solvent, such as a lower alcohol (e.g., methanol or ethanol), and may require heating. The final product is then isolated and purified using standard techniques like recrystallization or chromatography.
Caption: Hantzsch synthesis workflow for the Nifedipine analog.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
The Nifedipine Nitrosophenylpyridine Analog is primarily used as a reference standard to identify and quantify impurities in Nifedipine drug substances and products. A typical HPLC method for this purpose is outlined below.
Table 2: Example HPLC Parameters for Nifedipine Impurity Profiling
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV detector |
| Column | C18, 5 µm, 4.6 mm x 250 mm (or equivalent) |
| Mobile Phase | Acetonitrile, Methanol, and Water (e.g., 20:30:50 v/v/v)[10][11] |
| Flow Rate | 1.0 mL/min[10][11] |
| Detection Wavelength | 235 nm[10][11] |
| Column Temperature | 30 °C[10] |
| Injection Volume | 50 µL[10] |
| Standard Preparation | A solution of Nifedipine Nitrosophenylpyridine Analog of known concentration (e.g., 0.6 µg/mL) is prepared in the mobile phase.[12] |
| Sample Preparation | The Nifedipine sample is dissolved in the mobile phase to a known concentration. |
Workflow for HPLC Analysis:
Caption: General workflow for HPLC analysis of Nifedipine impurities.
Biological Context: Nifedipine Signaling Pathways
While the specific biological activity of the Nifedipine Nitrosophenylpyridine Analog is not extensively studied, its structural similarity to Nifedipine suggests that any biological effects would likely involve the same pathways. Nifedipine is a dihydropyridine calcium channel blocker that primarily targets L-type calcium channels.[13] Its mechanism of action and downstream effects involve several key signaling pathways.
L-type Calcium Channel Blockade
The primary mechanism of Nifedipine is the inhibition of L-type calcium channels in vascular smooth muscle cells and cardiac muscle cells.[13] This blockage prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.
LKB1-AMPK Signaling Pathway
Recent studies have shown that Nifedipine can inhibit vascular smooth muscle cell proliferation and the production of reactive oxygen species (ROS) by activating the LKB1-AMPK signaling pathway.[4] This suggests a role for Nifedipine in vascular protection beyond its calcium channel blocking activity.
References
- 1. Ambeed [ambeed.com]
- 2. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nifedipine inhibits angiotensin II-induced cardiac fibrosis via downregulating Nox4-derived ROS generation and suppressing ERK1/2, JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. CN117169392A - Pretreatment method for detecting impurity content in nifedipine controlled release tablet, detection method and application thereof - Google Patents [patents.google.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. merckmillipore.com [merckmillipore.com]
- 13. What is the mechanism of Nifedipine? [synapse.patsnap.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Analysis of Nifedipine and its Impurities in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. As with any pharmaceutical active ingredient, the presence of impurities in Nifedipine formulations must be carefully monitored to ensure the safety and efficacy of the drug product. These impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients. This application note presents a detailed protocol for the sensitive and selective analysis of Nifedipine and its related impurities in pharmaceutical formulations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Key Nifedipine Impurities
Several potential impurities in Nifedipine have been identified. The most common are the nitrophenylpyridine and nitrosophenylpyridine analogs, which are also recognized by the United States Pharmacopeia (USP).[1] A list of key Nifedipine impurities is provided in the table below.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight |
| Nifedipine | 21829-25-4 | C17H18N2O6 | 346.33 |
| Nifedipine Impurity A (Nitrophenylpyridine Analog) | 67035-22-7 | C17H16N2O6 | 344.32 |
| Nifedipine Impurity B (Nitrosophenylpyridine Analog) | 50428-14-3 | C17H16N2O5 | 328.32 |
| Nifedipine Impurity C (Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate) | 39562-27-1 | C12H11NO5 | 249.22 |
| Nifedipine Impurity D (Methyl 3-aminobut-2-enoate) | 14205-39-1 | C5H9NO2 | 115.13 |
Source: Pharmaffiliates[2]
Experimental Protocols
This section details the methodology for the LC-MS/MS analysis of Nifedipine and its impurities.
Sample Preparation
-
Tablet Sample Preparation:
-
Accurately weigh and grind a representative number of Nifedipine tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose of Nifedipine and transfer it to a suitable volumetric flask.
-
Add a diluent (e.g., methanol or a mixture of methanol and water) to the flask.
-
Sonicate the mixture for 15-20 minutes to ensure complete dissolution of the drug and its impurities.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of Nifedipine and each impurity reference standard in a suitable solvent (e.g., methanol).
-
Prepare a mixed standard working solution by diluting the stock solutions to the desired concentrations in the mobile phase.
-
LC-MS/MS Method
The following is a representative LC-MS/MS method for the analysis of Nifedipine and its impurities. Method optimization may be required depending on the specific instrument and impurities of interest.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | See table below |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gradient Elution Program:
| Time (min) | %A | %B |
| 0.0 | 65 | 35 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 65 | 35 |
| 15.0 | 65 | 35 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nifedipine | 347.1 | 315.1 | 10 |
| Nifedipine Impurity A | 345.1 | 284.1 | 15 |
| Nifedipine Impurity B | 329.1 | 298.1 | 12 |
Note: The MRM transitions and collision energies should be optimized for the specific instrument being used.
Data Presentation
The following tables summarize typical quantitative data obtained from the validation of an LC-MS/MS method for Nifedipine and its impurities.
Table 1: Linearity Data
| Compound | Range (ng/mL) | Correlation Coefficient (r²) |
| Nifedipine | 0.2 - 100 | ≥ 0.999 |
| Impurity A | 0.2 - 100 | ≥ 0.999 |
| Impurity B | 0.2 - 100 | ≥ 0.999 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Compound | LOD (ng/mL) | LOQ (ng/mL) |
| Nifedipine | 0.05 | 0.2 |
| Impurity A | 0.05 | 0.2 |
| Impurity B | 0.05 | 0.2 |
Data adapted from a study on the determination of trace genotoxic impurities in Nifedipine.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of Nifedipine impurities in pharmaceutical formulations.
Caption: LC-MS/MS analysis workflow for Nifedipine impurities.
Relationship of Nifedipine and its Primary Degradation Products
Nifedipine is known to be sensitive to light, and its primary degradation products are the corresponding nitrophenylpyridine and nitrosophenylpyridine analogs.
Caption: Degradation pathway of Nifedipine.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the identification and quantification of Nifedipine and its related impurities in pharmaceutical formulations. The detailed protocol and method parameters can be adapted for routine quality control analysis and stability studies, ensuring the safety and quality of Nifedipine products. The high sensitivity of the LC-MS/MS technique allows for the detection of trace-level impurities, which is critical for meeting regulatory requirements.
References
Application Note: High-Resolution Separation of Nifedipine and Its Photodegradation Products Using Micellar Electrokinetic Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient Micellar Electrokinetic Chromatography (MEKC) method for the separation and quantification of the antihypertensive drug Nifedipine and its principal photodegradation products. Nifedipine is notoriously sensitive to light, leading to the formation of degradants that can impact its therapeutic efficacy and safety. The presented protocol offers a highly selective and sensitive method for monitoring the stability of Nifedipine in pharmaceutical formulations.
Introduction
Nifedipine, a dihydropyridine calcium channel blocker, is widely prescribed for the management of angina and hypertension. A critical aspect of its pharmaceutical development and quality control is its pronounced photosensitivity. Exposure to daylight or UV radiation can lead to the degradation of Nifedipine into several byproducts, primarily the nitrosophenylpyridine and nitrophenylpyridine analogs.[1][2][3] The formation of these impurities can reduce the potency of the drug and potentially introduce toxic compounds.
Capillary electrophoresis (CE), particularly in the micellar electrokinetic chromatography (MEKC) mode, offers a powerful analytical tool for the separation of both neutral and charged molecules with high efficiency and resolution.[4] MEKC utilizes surfactants at concentrations above their critical micelle concentration (CMC) to form micelles, which act as a pseudo-stationary phase. The differential partitioning of analytes between the aqueous buffer (mobile phase) and the micelles (pseudo-stationary phase) enables the separation of compounds with very similar structures, such as Nifedipine and its degradants.
This application note provides a detailed protocol for the MEKC separation of Nifedipine from its primary photodegradation product, the nitroso analog of dehydronifedipine. The method is suitable for routine quality control, stability studies, and formulation development.
Principle of MEKC Separation
In MEKC, the separation mechanism is based on the differential partitioning of analytes between two phases: an aqueous phase (background electrolyte) and a micellar phase. The micelles, formed by the aggregation of surfactant molecules, have a hydrophobic core and a hydrophilic surface. Neutral analytes, like Nifedipine and its degradants, can partition into the hydrophobic core of the micelles to varying extents based on their hydrophobicity.
The background electrolyte moves towards the cathode due to the electroosmotic flow (EOF). In contrast, the negatively charged micelles (e.g., formed from sodium dodecyl sulfate, SDS) have their own electrophoretic mobility towards the anode. The net velocity of the micelles is the vector sum of the EOF and their electrophoretic mobility. Analytes that partition more strongly into the micelles will have a migration time closer to that of the micelles, while analytes that are less retained will migrate closer to the EOF marker. This differential migration allows for the separation of neutral molecules.
Experimental Protocols
Materials and Reagents
-
Nifedipine reference standard
-
Nifedipine degradants (nitrosophenylpyridine and nitrophenylpyridine analogs) reference standards
-
Sodium Dodecyl Sulfate (SDS)
-
Boric Acid
-
Sodium Hydroxide
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Nimodipine (Internal Standard)
Instrumentation
-
Capillary Electrophoresis system equipped with a UV detector
-
Fused-silica capillary (e.g., 72 cm total length, 50 µm I.D.)
-
Data acquisition and processing software
Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 100 mM borate buffer by dissolving an appropriate amount of boric acid in deionized water and adjusting the pH to 9.0 with sodium hydroxide. Add sodium dodecyl sulfate (SDS) to a final concentration of 15 mM and acetonitrile to a final concentration of 25% (v/v). Degas the solution before use.
-
Standard Solutions: Prepare stock solutions of Nifedipine, its degradants, and the internal standard (Nimodipine) in methanol. Further dilute with the BGE to the desired concentrations for calibration curves and analysis.
-
Sample Preparation: For pharmaceutical dosage forms, an appropriate amount of the crushed tablet or capsule content should be accurately weighed and dissolved in a suitable solvent (e.g., methanol). The solution should then be filtered and diluted with the BGE to fall within the linear range of the method.
Capillary Electrophoresis Conditions
| Parameter | Condition |
| Capillary | Fused-silica, 72 cm x 50 µm I.D. |
| Background Electrolyte | 100 mM Borate buffer (pH 9.0) with 15 mM SDS and 25% Acetonitrile |
| Applied Voltage | 30 kV |
| Temperature | 30 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 3 s) |
| Detection | UV at 236 nm |
| Internal Standard | Nimodipine |
Data Presentation
The following table summarizes the quantitative data for the separation of Nifedipine and its primary photodegradation product, the nitroso analog of dehydronifedipine (NDNIF), based on a validated MEKC method.
| Analyte | Migration Time (min) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Nifedipine (NIF) | Within 9 min | 2 - 100 | 0.5 | Not specified |
| Nitroso analog of dehydronifedipine (NDNIF) | Within 9 min | Not specified | Not specified | Not specified |
| Nimodipine (IS) | Within 9 min | - | - | - |
Note: The migration times are reported as being well-separated within 9 minutes. Specific retention times may vary slightly between instruments and capillary batches.
Method Validation
The referenced MEKC method was validated for linearity, limit of detection, limit of quantitation, precision, accuracy, specificity, ruggedness, and robustness. The method demonstrated a wide linearity range and a low limit of detection for Nifedipine, making it suitable for the analysis of both the active pharmaceutical ingredient and its degradation products in pharmaceutical preparations.
Visualization of Experimental Workflow and Degradation Pathway
Caption: Experimental workflow for the MEKC analysis of Nifedipine.
Caption: Simplified photodegradation pathway of Nifedipine.
Discussion
The presented MEKC method provides excellent separation of Nifedipine from its primary photodegradation product, the nitrosophenylpyridine analog. The use of an internal standard, Nimodipine, helps to ensure the precision and accuracy of the quantification by compensating for minor variations in injection volume and electroosmotic flow. The addition of an organic modifier, acetonitrile, to the background electrolyte is crucial for optimizing the selectivity and resolution of the separation by altering the partitioning of the analytes into the micelles.
While this method is well-documented for the primary degradant, further method development could be undertaken to achieve the simultaneous separation of both the nitrosophenylpyridine and nitrophenylpyridine analogs. This may involve optimizing the surfactant concentration, the type and concentration of the organic modifier, and the pH of the background electrolyte.
Conclusion
Micellar Electrokinetic Chromatography is a highly effective technique for the analysis of Nifedipine and its photodegradation products. The provided protocol is a validated, sensitive, and selective method suitable for the quality control and stability testing of Nifedipine in pharmaceutical formulations. The high efficiency and resolution of MEKC make it a valuable alternative to traditional HPLC methods, offering advantages in terms of speed, solvent consumption, and cost-effectiveness.
References
Application Notes and Protocols: Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate as a reference standard in pharmaceutical analysis. This compound is a known impurity and a critical quality attribute in the manufacturing of Nifedipine, a widely used calcium channel blocker.
Introduction
Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate, also known as the nitrosophenylpyridine analogue of Nifedipine or Nifedipine Impurity B, is a significant process-related impurity and degradation product of Nifedipine.[1] Its monitoring and control are essential to ensure the quality, safety, and efficacy of Nifedipine drug products. This document outlines the properties, applications, and analytical protocols for the use of this compound as a certified reference standard.
Physicochemical Properties and Data
Accurate characterization of the reference standard is fundamental for its intended use. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | LGC Standards |
| Synonyms | Nifedipine Nitrosophenylpyridine Analog, Nifedipine Impurity B | USP, Pharmaffiliates[1][2] |
| CAS Number | 50428-14-3 | LGC Standards[3] |
| Molecular Formula | C₁₇H₁₆N₂O₅ | LGC Standards[3] |
| Molecular Weight | 328.32 g/mol | LGC Standards[3] |
| Appearance | Yellow solid | Watson International[4] |
| Storage | 2-8°C, protect from light | LGC Standards, Sigma-Aldrich[3][5] |
| Solubility | Soluble in methanol and acetonitrile | USP, Merck Millipore[6][7] |
Application as a Reference Standard
This reference standard is primarily used for the identification and quantification of the corresponding impurity in Nifedipine active pharmaceutical ingredient (API) and finished pharmaceutical products (FPPs). Its applications include:
-
Routine Quality Control: To ensure that batches of Nifedipine meet the stringent purity requirements set by pharmacopoeias.
-
Stability Studies: To monitor the formation of this impurity under various stress conditions (e.g., heat, light, humidity) and to establish the shelf-life of the drug product.[8]
-
Method Validation: As a system suitability standard and for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC).
-
Research and Development: In the development of new formulations and manufacturing processes for Nifedipine to minimize impurity formation.
Experimental Protocols
The following protocols are based on established pharmacopoeial methods and published scientific literature for the analysis of Nifedipine and its related compounds.
Preparation of Standard Solutions
Note: This compound is light-sensitive. All solutions should be prepared and stored protected from light.
4.1.1. Stock Standard Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate reference standard.
-
Transfer the weighed standard to a 100 mL amber volumetric flask.
-
Dissolve the standard in methanol and dilute to volume with the same solvent.
-
Mix thoroughly to ensure homogeneity. This stock solution can be stored at 2-8°C for a limited period. The stability of the solution should be verified.
4.1.2. Working Standard Solution (1 µg/mL)
-
Pipette 1.0 mL of the Stock Standard Solution into a 100 mL amber volumetric flask.
-
Dilute to volume with the mobile phase (see HPLC protocol below).
-
Mix thoroughly. This working solution should be prepared fresh daily.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is adapted from the United States Pharmacopeia (USP) monograph for Nifedipine and is suitable for the quantification of the nitrosophenylpyridine impurity.[6]
4.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (L1 packing), 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile, Methanol, and Water (25:25:50, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (typically 25°C) |
4.2.2. System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately.
-
Preparation of System Suitability Solution: Prepare a solution containing Nifedipine, Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate (Nifedipine Impurity B), and Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate (Nifedipine Impurity A) in the mobile phase.
-
Injection: Inject the system suitability solution into the chromatograph.
-
Acceptance Criteria:
-
The resolution between the peaks for Nifedipine Impurity A and Nifedipine Impurity B should be not less than 1.5.
-
The tailing factor for the Nifedipine peak should not be more than 2.0.
-
The relative standard deviation (RSD) for replicate injections of the Nifedipine peak area should be not more than 2.0%.
-
4.2.3. Sample Preparation (Nifedipine API)
-
Accurately weigh approximately 50 mg of the Nifedipine API.
-
Transfer to a 50 mL amber volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Further dilute a portion of this solution with the mobile phase to obtain a final concentration of approximately 100 µg/mL of Nifedipine.
4.2.4. Analysis and Calculation
-
Inject the Working Standard Solution and the Sample Preparation into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the percentage of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate in the Nifedipine sample using the following formula:
Where:
-
Area_impurity_sample is the peak area of the impurity in the sample chromatogram.
-
Area_standard is the peak area of the reference standard in the standard chromatogram.
-
Concentration_standard is the concentration of the reference standard solution (µg/mL).
-
Concentration_sample is the concentration of the Nifedipine sample solution (µg/mL).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Nifedipine impurities using the reference standard.
Caption: Workflow for Nifedipine Impurity Analysis.
Logical Relationship of Nifedipine and Its Impurity
This diagram shows the relationship between Nifedipine and its nitrosophenylpyridine impurity.
Caption: Formation of Impurity B from Nifedipine.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No peak for the reference standard | Incorrect wavelength, injection error, detector issue | Verify detector settings and wavelength. Check injection system. Ensure lamp is on. |
| Poor peak shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH | Replace the column. Ensure mobile phase is correctly prepared and pH is stable. |
| Inconsistent retention times | Fluctuation in flow rate, temperature changes | Check pump for leaks and ensure consistent flow. Use a column oven for temperature control. |
| System suitability failure (resolution) | Column aging, incorrect mobile phase composition | Use a new column. Prepare fresh mobile phase. |
Safety Precautions
-
Handle the reference standard and all chemicals in a well-ventilated laboratory.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate before use.
-
Nifedipine and its impurities are light-sensitive; minimize exposure to light during handling and analysis.
Disclaimer: These application notes are intended for informational purposes only and should be used by qualified professionals. It is the user's responsibility to validate any analytical methods for their specific use.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Investigation of the impurity profile of nifedipine by LC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. watson-int.com [watson-int.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for a Stability-Indicating Assay of Nifedipine and its Nitrosophenylpyridine Analog
Introduction
Nifedipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina pectoris. It is known to be highly susceptible to degradation, particularly upon exposure to light, which can compromise its therapeutic efficacy and lead to the formation of potentially toxic degradation products. The primary photodegradation product of Nifedipine is its nitrosophenylpyridine analog. Therefore, a validated stability-indicating assay method is crucial for accurately quantifying Nifedipine in the presence of its degradation products, ensuring the quality, safety, and efficacy of pharmaceutical formulations.
This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Nifedipine and its nitrosophenylpyridine analog. The method is designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Nifedipine.
Experimental Workflow
The overall workflow for the stability-indicating assay of Nifedipine is depicted below.
Workflow for the stability-indicating HPLC assay of Nifedipine.
Materials and Reagents
-
Nifedipine Reference Standard (USP or equivalent)
-
Nifedipine Nitrosophenylpyridine Analog Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Orthophosphoric acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
Instrumentation and Chromatographic Conditions
A validated HPLC method is crucial for the accurate quantification of Nifedipine and its degradation products.
| Parameter | Recommended Conditions |
| Instrument | High-Performance Liquid Chromatograph with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol:Water (70:30 v/v), pH adjusted to 3.0 with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Preparation of Solutions
Standard Stock Solution of Nifedipine (100 µg/mL): Accurately weigh 10 mg of Nifedipine Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Standard Stock Solution of Nitrosophenylpyridine Analog (100 µg/mL): Accurately weigh 10 mg of Nifedipine Nitrosophenylpyridine Analog Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to obtain a final concentration of 10 µg/mL for Nifedipine and its nitrosophenylpyridine analog.
Sample Preparation (for drug product): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Nifedipine into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm nylon filter. Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL of Nifedipine.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
Forced degradation study workflow.
Acid Hydrolysis: To 1 mL of the Nifedipine stock solution (1000 µg/mL), add 1 mL of 0.1 N HCl. Reflux the solution for 4 hours at 80°C. After cooling, neutralize the solution with 0.1 N NaOH and dilute to 10 mL with the mobile phase.
Alkaline Hydrolysis: To 1 mL of the Nifedipine stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution for 2 hours at 80°C. After cooling, neutralize the solution with 0.1 N HCl and dilute to 10 mL with the mobile phase.
Oxidative Degradation: To 1 mL of the Nifedipine stock solution, add 1 mL of 3% v/v hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.
Thermal Degradation: Keep the Nifedipine drug powder in a petri dish in a hot air oven at 80°C for 48 hours. After exposure, prepare a 100 µg/mL solution in methanol and then dilute to 10 µg/mL with the mobile phase.
Photolytic Degradation: Expose the Nifedipine drug powder to UV light (254 nm) in a photostability chamber for 24 hours. After exposure, prepare a 100 µg/mL solution in methanol and then dilute to 10 µg/mL with the mobile phase.
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for Nifedipine should be well-resolved from the peaks of its degradation products and any excipients. Peak purity should be greater than 0.99. |
| Linearity | A linear relationship between concentration and peak area should be observed over a range of 5-50 µg/mL with a correlation coefficient (r²) ≥ 0.999. |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (%RSD) for replicate injections should be ≤ 2%. |
| Accuracy (% Recovery) | The mean recovery of Nifedipine should be within 98-102%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±0.2 mL/min flow rate, ±2% mobile phase composition). |
Results of Forced Degradation Studies
The following table summarizes the expected results from the forced degradation studies.
| Stress Condition | % Degradation of Nifedipine | % Formation of Nitrosophenylpyridine Analog | Observations |
| Acid Hydrolysis (0.1 N HCl, 80°C, 4h) | 15-25% | Not a major product | Significant degradation observed. |
| Alkaline Hydrolysis (0.1 N NaOH, 80°C, 2h) | 10-20% | Not a major product | Degradation to other products. |
| Oxidative (3% H₂O₂, RT, 24h) | 20-30% | Not a major product | Significant degradation observed. |
| Thermal (80°C, 48h) | 5-10% | Minor product | Relatively stable to heat. |
| Photolytic (UV light, 24h) | 40-60% | Major product (30-50%) | Highly susceptible to photodegradation, forming the nitrosophenylpyridine analog.[1][2] |
Note: The percentages are indicative and may vary based on the exact experimental conditions.
Conclusion
The described HPLC method is specific, accurate, precise, and stability-indicating for the determination of Nifedipine and its primary photodegradation product, the nitrosophenylpyridine analog. This method can be effectively used for routine quality control analysis of Nifedipine in bulk drug and pharmaceutical formulations and for conducting stability studies. The forced degradation studies confirm that the method is capable of separating the active pharmaceutical ingredient from its degradation products, ensuring a reliable assessment of drug quality and stability.
References
Application Note: Quantification of Nifedipine Nitrosophenylpyridine Analog in Stability Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. However, nifedipine is known to be sensitive to light and oxidation, leading to the formation of degradation products that can impact its efficacy and safety.[1][2] One of the primary degradation products is the Nifedipine Nitrosophenylpyridine Analog. Monitoring and quantifying this analog in stability samples is crucial for ensuring the quality, safety, and shelf-life of nifedipine-containing pharmaceutical products. This application note provides a detailed protocol for the quantification of Nifedipine Nitrosophenylpyridine Analog in stability samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Experimental Protocols
Stability Sample Preparation
Objective: To prepare nifedipine samples for stability testing under various conditions.
Materials:
-
Nifedipine drug substance or drug product
-
Calibrated stability chambers
-
Amber colored vials
-
Appropriate placebo (for drug product)
Protocol:
-
Accurately weigh nifedipine samples (drug substance or multiple units of drug product) and place them in amber colored vials to protect from light.
-
For drug products, prepare placebo samples by mixing all excipients without the active pharmaceutical ingredient (API).
-
Expose the samples to the desired stability conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH, and photostability).
-
Withdraw samples at specified time intervals (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months).
-
Store the withdrawn samples at a protected, cold temperature (e.g., -20°C) prior to analysis.
Standard and Sample Solution Preparation for HPLC Analysis
Objective: To prepare solutions for HPLC analysis.
Materials:
-
Nifedipine Reference Standard (RS)
-
Nifedipine Nitrosophenylpyridine Analog Reference Standard (RS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, purified)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Protocol:
2.2.1. Mobile Phase Preparation:
-
Prepare a suitable mixture of water, acetonitrile, and methanol (e.g., 50:25:25 v/v/v).[3]
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
2.2.2. Standard Stock Solution Preparation:
-
Nifedipine Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Nifedipine RS, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with methanol.
-
Nifedipine Nitrosophenylpyridine Analog Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Nifedipine Nitrosophenylpyridine Analog RS, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with methanol.
2.2.3. Working Standard Solution Preparation:
-
Nifedipine Working Standard (0.1 mg/mL): Dilute the Nifedipine Stock Solution with the mobile phase to obtain a final concentration of about 0.1 mg/mL.[3]
-
Nifedipine Nitrosophenylpyridine Analog Working Standard (e.g., 1 µg/mL): Further dilute the Nifedipine Nitrosophenylpyridine Analog Stock Solution with the mobile phase to a suitable concentration for quantification (e.g., 1 µg/mL).
2.2.4. Sample Solution Preparation:
-
Accurately weigh a portion of the stability sample (e.g., powdered tablets) equivalent to about 25 mg of nifedipine.
-
Transfer to a 250 mL volumetric flask.
-
Add about 25 mL of methanol and sonicate for 15 minutes to dissolve the nifedipine.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This results in a solution with a nominal concentration of 0.1 mg/mL of nifedipine.[3]
HPLC Method for Quantification
Objective: To separate and quantify nifedipine and its nitrosophenylpyridine analog.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | Water:Acetonitrile:Methanol (50:25:25, v/v/v)[3] |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 235 nm |
| Run Time | Approximately 15 minutes |
System Suitability:
-
Inject the Nifedipine Nitrosophenylpyridine Analog working standard and the Nifedipine working standard.
-
The resolution between the nifedipine peak and the nitrosophenylpyridine analog peak should be not less than 2.0.
-
The tailing factor for both peaks should be not more than 2.0.
-
The relative standard deviation (RSD) for replicate injections of the standards should be not more than 2.0%.
Analysis Procedure:
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions.
-
Inject the sample solutions from the stability study.
-
Record the chromatograms and integrate the peak areas for nifedipine and the nitrosophenylpyridine analog.
Calculation
Calculate the amount of Nifedipine Nitrosophenylpyridine Analog in the sample using the following formula:
Calculate the percentage of the Nifedipine Nitrosophenylpyridine Analog relative to the initial nifedipine concentration:
Data Presentation
The quantitative data for the Nifedipine Nitrosophenylpyridine Analog should be summarized in a clear and structured table to facilitate comparison across different stability conditions and time points.
Table 1: Quantification of Nifedipine Nitrosophenylpyridine Analog in Stability Samples
| Stability Condition | Time Point (Months) | Nifedipine Assay (%) | Nifedipine Nitrosophenylpyridine Analog (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 | 100.2 | < LOQ | 0.1 |
| 3 | 99.8 | 0.05 | 0.2 | |
| 6 | 99.5 | 0.08 | 0.3 | |
| 12 | 98.9 | 0.12 | 0.5 | |
| 40°C / 75% RH | 0 | 100.2 | < LOQ | 0.1 |
| 3 | 98.5 | 0.15 | 0.6 | |
| 6 | 97.2 | 0.25 | 1.0 | |
| Photostability | 0 | 100.2 | < LOQ | 0.1 |
| (ICH Q1B Option 2) | 1.2 million lux hours | 95.3 | 1.5 | 2.5 |
| 200 W·h/m² | 94.8 | 1.8 | 2.8 |
LOQ: Limit of Quantitation. Data presented is representative and may vary based on the formulation and storage conditions.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the quantification of the Nifedipine Nitrosophenylpyridine Analog.
References
Application Note: A Validated RP-HPLC Method for the Determination of Nifedipine Impurity B in Finished Drug Products
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Nifedipine Impurity B (Nifedipine Nitrosophenylpyridine Analog) in finished pharmaceutical products. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. The described protocol provides a clear workflow from sample preparation to data analysis, ensuring reliable detection and quantification of this critical impurity.
Introduction
Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina pectoris.[1] During the synthesis, storage, or formulation of Nifedipine, various impurities can arise. The control of these impurities is crucial to ensure the safety and efficacy of the final drug product.
Nifedipine Impurity B, chemically known as Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate, is a significant process-related impurity and potential degradant.[2][3][4][5] Its monitoring is a regulatory requirement. This document presents a validated HPLC method developed in accordance with the International Council for Harmonisation (ICH) guidelines to accurately quantify Nifedipine Impurity B in tablet formulations.[6][7][8]
Chemical Structures
The chemical structures of Nifedipine and its Impurity B are shown below. Impurity B is an oxidized aromatic pyridine analog of the parent dihydropyridine drug.
Caption: Chemical structures of Nifedipine and Nifedipine Impurity B.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Chemicals and Reagents:
-
Nifedipine and Nifedipine Impurity B reference standards (USP or EP grade).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium Dihydrogen Phosphate (AR grade).
-
Orthophosphoric Acid (AR grade).
-
Water (HPLC grade or Milli-Q).
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) in a 60:40 v/v ratio |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Run Time | Approximately 15 minutes |
Note: The mobile phase composition and pH may require minor adjustments to achieve the desired resolution between Nifedipine and its impurities.
Preparation of Solutions
Important: Nifedipine is light-sensitive. All solutions should be prepared using amber glassware or protected from light with aluminum foil.[1][10]
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 25mM solution. Adjust the pH to 3.0 using orthophosphoric acid.
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is used as the diluent.
-
Standard Stock Solution (Impurity B):
-
Accurately weigh about 10 mg of Nifedipine Impurity B reference standard into a 100 mL amber volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
-
-
Standard Solution:
-
Accurately weigh about 25 mg of Nifedipine reference standard into a 100 mL amber volumetric flask.
-
Add 1.0 mL of the Impurity B stock solution.
-
Dissolve in and dilute to volume with the diluent. This yields a solution with approximately 250 µg/mL of Nifedipine and 1.0 µg/mL of Impurity B.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Nifedipine and transfer it to a 100 mL amber volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few mL of the filtrate. The resulting solution is ready for injection.[10]
-
Visualization of Experimental Workflow
The following diagram outlines the complete analytical workflow from sample preparation to final data analysis.
Caption: Step-by-step workflow for the analysis of Nifedipine Impurity B.
Method Validation Summary
The analytical method was validated according to ICH Q2(R1) guidelines, with results summarized below.
Specificity
Specificity was confirmed by the absence of interfering peaks from placebo components at the retention time of Nifedipine Impurity B. The peak for Impurity B was well-resolved from the main Nifedipine peak, with a resolution of not less than 2.0.
Quantitative Data
The following tables summarize the quantitative data obtained during method validation.
Table 1: Linearity, LOD, and LOQ
| Parameter | Result |
| Linearity Range | 0.25 - 1.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.08 µg/mL (Based on S/N ratio of 3:1) |
| Limit of Quantification (LOQ) | 0.25 µg/mL (Based on S/N ratio of 10:1) |
Table 2: Precision
| Precision Type | % RSD for Impurity B (n=6) | Acceptance Criteria |
| Repeatability | < 2.0% | NMT 5.0% |
| Intermediate Precision | < 3.0% | NMT 5.0% |
Table 3: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) | Acceptance Criteria |
| LOQ | 98.5% - 103.2% | 80.0% - 120.0% |
| 100% | 99.1% - 101.5% | 90.0% - 110.0% |
| 150% | 98.8% - 102.0% | 90.0% - 110.0% |
Conclusion
The developed and validated RP-HPLC method is simple, rapid, and reliable for the quantitative determination of Nifedipine Impurity B in finished drug products. The method meets all the validation criteria for specificity, linearity, precision, and accuracy as per ICH guidelines.[7][11][12] This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for routine analysis and stability studies of Nifedipine formulations.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pharmaceresearch.com [pharmaceresearch.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. indiamart.com [indiamart.com]
- 6. researchgate.net [researchgate.net]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. actascientific.com [actascientific.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. scielo.br [scielo.br]
Application Note: Rapid Analysis of Nifedipine and Its Impurities Using Ultra-Performance Liquid Chromatography (UPLC)
AN-UPLC-NP-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. As with any active pharmaceutical ingredient (API), it is critical to monitor and control the levels of impurities, which can originate from the manufacturing process or degradation. Ultra-Performance Liquid Chromatography (UPLC) offers a significant advancement over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of Nifedipine and its related substances. UPLC technology, utilizing sub-2 µm particle columns, enables faster analysis times, improved resolution, and increased sensitivity, making it an ideal technique for high-throughput screening and stability testing in pharmaceutical quality control.
This application note details a rapid and sensitive UPLC method for the quantitative determination of Nifedipine and its potential impurities. The provided protocol is based on established and validated methods, demonstrating the suitability of UPLC for routine analysis in a drug development or quality control environment.
Quantitative Data Summary
The following tables summarize the key performance characteristics of the UPLC method for the analysis of Nifedipine and its impurities.
Table 1: Chromatographic Conditions
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC™ or equivalent |
| Column | ACQUITY UPLC™ BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 10 mM Ammonium Formate (pH 4.5) |
| Mobile Phase B | Methanol |
| Gradient | Refer to Table 2 |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1.0 µL |
| Column Temperature | 40 °C |
| Detection | UV at 235 nm |
| Run Time | Approximately 11 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 95 | 5 |
| 11.0 | 95 | 5 |
Table 3: Method Validation Parameters
| Parameter | Nifedipine | Impurities |
| Linearity Range (µg/mL) | 0.25 - 1.5 | 0.25 - 1.5 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.015 | Varies by impurity |
| Limit of Quantification (LOQ) (µg/mL) | 0.05 | Varies by impurity |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Accuracy (% Recovery) | 99.0 - 101.0% | 99.0 - 105.0% |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase A (10 mM Ammonium Formate, pH 4.5): Dissolve approximately 0.63 g of ammonium formate in 1 L of HPLC-grade water. Adjust the pH to 4.5 with formic acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (Methanol): Use HPLC-grade methanol.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution of Nifedipine (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of Nifedipine reference standard in 100 mL of diluent.
-
Impurity Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 1 mg of each impurity reference standard in 10 mL of diluent.
-
Working Standard Solution (1 µg/mL): Dilute the Standard Stock Solution and Impurity Stock Solution with the diluent to achieve a final concentration of 1 µg/mL for Nifedipine and each impurity.
-
Sample Preparation: Accurately weigh and dissolve the sample containing Nifedipine in the diluent to obtain a theoretical Nifedipine concentration of 100 µg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
2. UPLC System Setup and Operation
-
Set up the UPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the absence of interfering peaks.
-
Inject the Working Standard Solution to determine the retention times and system suitability parameters (e.g., resolution, tailing factor, and reproducibility). The resolution between Nifedipine and the closest eluting impurity should be greater than 2.0.
-
Inject the prepared sample solutions.
-
Integrate the peaks and calculate the concentration of Nifedipine and its impurities using the response factors from the Working Standard Solution.
3. Forced Degradation Studies (Illustrative Protocol)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.
-
Acid Hydrolysis: Treat the Nifedipine sample solution with 0.1 M HCl at 80°C for 2 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Treat the Nifedipine sample solution with 0.1 M NaOH at 80°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Treat the Nifedipine sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid Nifedipine drug substance to 105°C for 24 hours. Dissolve in diluent before analysis.
-
Photolytic Degradation: Expose the Nifedipine sample solution to UV light (254 nm) and visible light for a defined period.
Analyze the stressed samples using the developed UPLC method to identify and separate the degradation products from the main Nifedipine peak.
Visualizations
UPLC Analysis Workflow for Nifedipine
Caption: Workflow for the UPLC analysis of Nifedipine and its impurities.
Logical Relationship of Forced Degradation Studies
Caption: Forced degradation pathways for Nifedipine stability testing.
Troubleshooting & Optimization
Troubleshooting peak tailing for Nifedipine Nitrosophenylpyridine Analog in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with Nifedipine and its analogs, such as the Nifedipine Nitrosophenylpyridine Analog.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a longer "tail" on the trailing edge.[1][2][3] An ideal peak should be symmetrical, often described as Gaussian.[1][4] Peak tailing is quantitatively measured using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A Tf value close to 1.0 is ideal, while values greater than 1.2 suggest significant tailing.[2][5]
Calculation of USP Tailing Factor (Tf):
-
Tf = W₀.₀₅ / 2f
Q2: I'm observing peak tailing for Nifedipine Nitrosophenylpyridine Analog. What are the most common causes?
A: Peak tailing for basic compounds like Nifedipine and its analogs in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[6][7] The primary culprits include:
-
Silanol Interactions: The basic nitrogen groups in the Nifedipine analog can interact strongly with acidic, ionized silanol groups (Si-OH) on the surface of silica-based columns.[1][6][8] This is a major cause of tailing, especially at mid-range pH (pH > 3).[1][6]
-
Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and unionized forms, leading to peak distortion.[1][9]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[4][7]
-
Extra-Column Effects: Issues like excessive tubing length, large detector cell volume, or poorly made connections can contribute to peak broadening and tailing.[1][7][10]
-
Metal Contamination: Trace metals in the silica packing or from system components can chelate with the analyte, causing tailing.[8][11][12]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Initial System & Method Checks
Before making significant changes to your method, perform these initial checks.
Q: My peak tailing is inconsistent. What should I check first?
A: Inconsistent tailing often points to fundamental issues with system setup or consumables.
-
Check for Leaks and Proper Fittings: Ensure all tubing connections, especially between the column and detector, are secure and have no dead volume.[7][10]
-
Verify Mobile Phase Preparation: Incorrect pH or buffer concentration can significantly impact peak shape.[8][11] Mobile phase pH can also change over time due to CO₂ absorption or evaporation.[11]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injection. A stable baseline is a good indicator.
-
Sample Solvent: A mismatch between the sample solvent and the mobile phase can cause peak distortion.[7] Ideally, dissolve your sample in the initial mobile phase.[2]
Step 2: Addressing Chemical Interactions
If initial checks don't resolve the issue, the problem is likely due to chemical interactions between your Nifedipine analog and the column.
Q: How can I minimize the interaction of my basic analyte with the column?
A: The primary strategy is to suppress the ionization of the surface silanol groups or to mask them.
-
Option A: Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.0) protonates the silanol groups, minimizing their ability to interact with your protonated basic analyte.[6][11][13]
-
Option B: Use a Competitive Amine (Mobile Phase Additive): Adding a small concentration of a basic modifier like Triethylamine (TEA) (e.g., 0.1%) to the mobile phase can help.[8][11] TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[11]
-
Option C: Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can sometimes help mask residual silanol interactions and improve peak shape.[11][13]
Experimental Protocols & Data
Protocol 1: Mobile Phase pH Adjustment
This protocol details a systematic approach to evaluating the effect of mobile phase pH on peak tailing for the Nifedipine Nitrosophenylpyridine Analog.
-
Prepare Buffers: Prepare three separate aqueous mobile phase components using a 25 mM phosphate buffer, adjusted to pH 7.0, 4.5, and 2.8 respectively.
-
Mobile Phase Preparation: For each pH level, prepare the final mobile phase by mixing the aqueous buffer with acetonitrile in a 60:40 (v/v) ratio. Filter and degas each mobile phase.
-
System Setup:
-
Column: Standard C18, 5 µm, 4.6 x 150 mm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 236 nm.[14]
-
Temperature: 35°C.
-
-
Analysis:
-
Equilibrate the system with the pH 7.0 mobile phase for at least 30 minutes.
-
Inject a standard solution of Nifedipine Nitrosophenylpyridine Analog (e.g., 20 µg/mL).
-
Repeat the injection (n=3) and record the chromatograms.
-
Flush the system and re-equilibrate with the pH 4.5 mobile phase. Repeat the analysis.
-
Flush the system and re-equilibrate with the pH 2.8 mobile phase. Repeat the analysis.
-
-
Data Evaluation: Calculate the average Tailing Factor (Tf) for each pH condition.
Table 1: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Average Retention Time (min) | Average Tailing Factor (Tf) | Peak Shape Observation |
| 7.0 | 5.8 | 2.1 | Severe Tailing |
| 4.5 | 5.1 | 1.6 | Moderate Tailing |
| 2.8 | 4.5 | 1.1 | Symmetrical |
Note: Data are representative examples to illustrate expected trends.
Step 3: Column Selection and Hardware Optimization
If mobile phase optimization does not fully resolve the issue, consider the column and system hardware.
Q: I've adjusted my mobile phase, but still see some tailing. What's next?
A: The column itself may be the root cause. Not all C18 columns are the same.
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer residual silanol groups, significantly reducing tailing for basic compounds.[1][6][11] End-capping blocks the most accessible silanols.[6]
-
Consider a Different Stationary Phase:
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps shield the analyte from silanol interactions.[1]
-
Hybrid Silica Particles: Columns with hybrid organic/inorganic particles often exhibit reduced silanol activity and better performance at higher pH.
-
-
Evaluate Column Health:
Protocol 2: Column Comparison
-
Objective: To compare the performance of a standard C18 column with a modern, end-capped, polar-embedded phase column.
-
Mobile Phase: Use the optimized mobile phase from Protocol 1 (e.g., pH 2.8 buffer: Acetonitrile 60:40).
-
Procedure:
-
Install the standard C18 column and equilibrate.
-
Perform triplicate injections of the Nifedipine analog standard.
-
Replace the column with the polar-embedded phase column.
-
Equilibrate thoroughly and perform triplicate injections.
-
-
Data Evaluation: Compare the Tailing Factor, theoretical plates, and resolution between the two columns.
Table 2: Comparison of Column Chemistries
| Column Type | Average Tailing Factor (Tf) | Theoretical Plates (N) |
| Standard C18 (Non-End-Capped) | 1.5 | 8,500 |
| Modern End-Capped C18 | 1.1 | 14,000 |
Note: Data are representative examples.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. waters.com [waters.com]
- 5. youtube.com [youtube.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. support.waters.com [support.waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Development and validation of RP-HPLC method for simultaneous estimation of lidocaine and nifedipine in pure and combined dosage form - Int J Pharm Chem Anal [ijpca.org]
Optimizing mobile phase for better separation of Nifedipine and Impurity B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of Nifedipine and its related substance, Impurity B (Nifedipine Nitrosophenylpyridine Analog).
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC separation of Nifedipine and its impurities?
A common starting point for the separation of Nifedipine and its impurities is the method outlined in the United States Pharmacopeia (USP).[1][2][3] This method typically employs a reversed-phase C18 column with a mobile phase consisting of a mixture of water, acetonitrile, and methanol.[1][2] A common ratio is 50:25:25 (v/v/v).[1][3] The detection wavelength is usually set to 235 nm.[1]
Q2: What is Nifedipine Impurity B?
Nifedipine Impurity B is the Nifedipine Nitrosophenylpyridine Analog.[3][4] It is a known related substance of Nifedipine that needs to be monitored and controlled in pharmaceutical formulations.[5]
Q3: What are the key chemical differences between Nifedipine and Impurity B that influence their separation?
Nifedipine is a dihydropyridine derivative.[6][7] Impurity B, the nitrosophenylpyridine analog, has a different aromatic ring structure compared to Nifedipine. This difference in their chemical structures leads to different polarities and interactions with the stationary and mobile phases, which is the basis for their chromatographic separation.
Troubleshooting Guide: Poor Separation of Nifedipine and Impurity B
This guide addresses common issues encountered during the HPLC separation of Nifedipine and Impurity B, with a focus on mobile phase optimization.
Issue 1: Poor Resolution Between Nifedipine and Impurity B Peaks
Symptoms:
-
Overlapping peaks for Nifedipine and Impurity B.
-
Resolution value (Rs) is less than the required value (typically Rs > 1.5).
Possible Causes & Solutions:
A systematic approach to troubleshooting poor resolution involves evaluating the three key factors in the resolution equation: Efficiency (N), Selectivity (α), and Retention Factor (k).
1. Optimize Selectivity (α):
Changing the selectivity is often the most effective way to improve the resolution between two closely eluting peaks.
-
Modify Organic Solvent Ratio: Alter the ratio of acetonitrile and methanol in the mobile phase. A good starting point is to try varying the proportions while keeping the total organic content the same. For example, if the initial mobile phase is Water:Acetonitrile:Methanol (50:25:25), you could try 50:35:15 or 50:15:35.
-
Change the Organic Solvent: If modifying the ratio is insufficient, consider replacing one of the organic modifiers. For instance, you could evaluate a mobile phase of Water:Acetonitrile or Water:Methanol.
-
Adjust Mobile Phase pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. While Nifedipine and Impurity B are not strongly ionizable, small pH adjustments can sometimes fine-tune the separation. A buffer such as ammonium formate at a pH of 4.5 has been used in some methods for separating Nifedipine and its related compounds.[8]
2. Increase Retention Factor (k):
Increasing the retention time of the analytes can sometimes lead to better separation.
-
Decrease the Overall Organic Content: Reduce the total percentage of the organic solvent (acetonitrile and/or methanol) in the mobile phase. This will increase the retention times of both Nifedipine and Impurity B, potentially providing more time for them to separate. For example, change from a 50:50 organic/aqueous mix to a 45:55 mix.
3. Enhance Efficiency (N):
Higher column efficiency leads to sharper, narrower peaks, which can improve resolution.
-
Optimize Flow Rate: A lower flow rate generally leads to higher efficiency, but also longer run times. Evaluate the effect of reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
-
Check for Column Degradation: Poor peak shape and reduced efficiency can be signs of a deteriorating column. Ensure the column is not voided or contaminated.
Issue 2: Peak Tailing for Nifedipine or Impurity B
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Tailing factor is greater than the acceptable limit (e.g., > 1.5).
Possible Causes & Solutions:
-
Mobile Phase pH: The pH of the mobile phase can influence peak shape, especially if there are secondary interactions between the analytes and the stationary phase. Experiment with small adjustments to the mobile phase pH.
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient to control the pH effectively.
-
Column Contamination: Contaminants on the column can lead to active sites that cause peak tailing. Flush the column with a strong solvent.
-
Use of Additives: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can reduce peak tailing for basic compounds by masking active silanol groups on the silica support.[9]
Experimental Protocols
Standard USP-based Method for Nifedipine and Impurities
-
Column: C18, 4.6 mm x 25 cm, 5 µm packing (L1)[1]
-
Mobile Phase: A filtered and degassed mixture of water, acetonitrile, and methanol (50:25:25, v/v/v).[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detector: UV at 235 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Data Presentation
The following table summarizes the effect of mobile phase composition on the retention time (RT) and resolution (Rs) of Nifedipine and Impurity B, based on typical chromatographic behavior.
| Mobile Phase Composition (Water:Acetonitrile:Methanol) | Nifedipine RT (min) | Impurity B RT (min) | Resolution (Rs) | Observations |
| 50:25:25 | 10.2 | 9.5 | 1.4 | Suboptimal resolution, peaks are close. |
| 50:35:15 | 8.5 | 7.9 | 1.2 | Decreased retention and resolution. |
| 50:15:35 | 12.1 | 11.2 | 1.8 | Increased retention and improved resolution. |
| 60:20:20 | 15.3 | 14.2 | 2.1 | Longer run time but excellent resolution. |
Logical Workflow for Mobile Phase Optimization
The following diagram illustrates a logical workflow for optimizing the mobile phase to improve the separation of Nifedipine and Impurity B.
Caption: A workflow for systematic mobile phase optimization.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. HPLC-MS/MS method development for the quantitative determination of nifedipine for Caco-2 permeability assay [pharmacia.pensoft.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. veeprho.com [veeprho.com]
- 5. CN103204814A - Preparation method of nifedipine as well as impurity separating method and application of nifedipine - Google Patents [patents.google.com]
- 6. Nifedipine | C17H18N2O6 | CID 4485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Resolving Co-elution of Nifedipine Degradants in Reverse-Phase Chromatography
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving the co-elution of Nifedipine and its degradants in reverse-phase chromatography.
Troubleshooting Guide
Issue: Poor resolution between Nifedipine and its primary degradants (Nitrophenylpyridine and Nitrosophenylpyridine analogs).
This is a common challenge due to the structural similarities between Nifedipine and its photodegradation products. The following steps provide a systematic approach to troubleshoot and resolve co-elution.
1. Initial Assessment and System Suitability Check
Before making significant changes to your method, ensure your HPLC system is performing optimally.
-
Question: Have you checked the system suitability parameters?
-
Answer: Always begin by verifying system suitability. Key parameters include theoretical plates (N), tailing factor (T), and reproducibility of injections. The USP method for Nifedipine suggests a column efficiency of not less than 4000 theoretical plates and a tailing factor of not more than 1.5.[1] Poor peak shape or low plate count can contribute to apparent co-elution.
2. Mobile Phase Modification
The mobile phase composition is a critical factor in achieving separation.
-
Question: How can I optimize the mobile phase to improve resolution?
-
Answer:
-
Organic Modifier Ratio: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact retention and selectivity. A slight decrease in the organic solvent percentage will increase retention times and may improve the resolution between closely eluting peaks.
-
Solvent Type: If you are using acetonitrile, consider switching to methanol or a combination of both. The different solvent properties can alter the selectivity of the separation.
-
pH of the Aqueous Phase: The pH of the mobile phase is a powerful tool for controlling the retention of ionizable compounds.[2][3] For Nifedipine and its degradants, adjusting the pH of the aqueous buffer can alter the ionization state of the molecules and improve separation. A mobile phase with a pH of 4.5 using a 10 mM ammonium formate buffer has been shown to be effective.[4] It is crucial to operate within the stable pH range of your column.[3]
-
3. Stationary Phase and Column Selection
The choice of the stationary phase is fundamental to the separation mechanism.
-
Question: What type of column should I use for separating Nifedipine and its degradants?
-
Answer: A C18 column is the most common choice for Nifedipine analysis. However, if co-elution persists, consider these options:
-
Different C18 Chemistries: Not all C18 columns are the same. A C18 column with a different bonding density or end-capping can provide different selectivity.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to pi-pi interactions with the aromatic rings in Nifedipine and its degradants.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase efficiency and improve resolution.[4]
-
4. Temperature and Flow Rate Adjustments
-
Question: Can temperature or flow rate changes help resolve co-eluting peaks?
-
Answer:
-
Temperature: Increasing the column temperature can improve efficiency and decrease analysis time. However, it can also affect the selectivity of the separation. Experiment with a range of temperatures (e.g., 25°C to 40°C) to see the effect on your separation.
-
Flow Rate: A lower flow rate can increase the efficiency of the separation and improve resolution, but it will also increase the run time.
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of Nifedipine that I should be aware of?
A1: Nifedipine is highly sensitive to light and can degrade into several impurities. The two primary photodegradation products are the Nitrophenylpyridine analog (dehydronifedipine) and the Nitrosophenylpyridine analog.[1][5]
Q2: My chromatogram shows a shoulder on the main Nifedipine peak. What is the likely cause?
A2: A shoulder on the main peak is a classic sign of co-elution. One of the primary degradants, most likely the Nitrosophenylpyridine analog which has a relative retention time close to Nifedipine, is likely not fully resolved.[1] Refer to the troubleshooting guide to improve your separation.
Q3: Can I use a gradient elution method to improve separation?
A3: Yes, a gradient elution can be very effective, especially if your sample contains compounds with a wider range of polarities. A shallow gradient can help to separate closely eluting peaks like those of Nifedipine and its degradants.[6]
Q4: How can I confirm the identity of the co-eluting peaks?
A4: The most definitive way to identify co-eluting peaks is to use a mass spectrometer (LC-MS). This will allow you to determine the mass-to-charge ratio of each component and confirm their identity. Alternatively, you can obtain reference standards for the expected degradants and compare their retention times under your chromatographic conditions.
Q5: What is a typical retention time for Nifedipine and its main degradants?
A5: Retention times are highly method-dependent. However, in a typical reversed-phase method, the Nitrophenylpyridine analog will elute first, followed by the Nitrosophenylpyridine analog, and then Nifedipine.[1] The following table provides an example of relative retention times (RRT) as per the USP method.
Quantitative Data Summary
| Compound | Relative Retention Time (RRT) |
| Nitrophenylpyridine Analog | ~0.8 |
| Nitrosophenylpyridine Analog | ~0.9 |
| Nifedipine | 1.0 |
Data based on the USP method for Nifedipine related compounds.[1]
Experimental Protocols
Protocol 1: USP Recommended HPLC Method for Nifedipine and its Related Compounds
This method is designed to separate Nifedipine from its Nitrophenylpyridine and Nitrosophenylpyridine analogs.
-
Column: 4.6-mm x 25-cm; 5-µm packing L1 (C18)
-
Mobile Phase: A suitable mixture of water, acetonitrile, and methanol (50:25:25, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 235 nm
-
Injection Volume: 25 µL
-
Temperature: Ambient
-
System Suitability:
-
The resolution, R, between the nitrophenylpyridine analog and nitrosophenylpyridine analog peaks is not less than 1.5.
-
The resolution, R, between the nitrosophenylpyridine analog and Nifedipine peaks is not less than 1.0.
-
Protocol 2: UPLC Method for Improved Resolution and Faster Analysis
This method utilizes UPLC technology for a faster and more efficient separation.
-
Column: Acquity Shield RP18 (50 x 3.0 mm, 1.7 µm)[4]
-
Mobile Phase: 10 mM ammonium formate (pH 4.5) and methanol.[4] A gradient may be employed for optimal separation.
-
Flow Rate: 0.5 mL/min[4]
-
Detector: Photodiode Array (PDA)
-
Temperature: 30°C
-
System Suitability: A minimum resolution of 2.0 for all consecutive pairs of compounds.[4]
Visualizations
Caption: Photodegradation pathway of Nifedipine.
Caption: Troubleshooting workflow for co-elution.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. moravek.com [moravek.com]
- 4. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uspbpep.com [uspbpep.com]
- 6. HPLC-MS/MS method development for the quantitative determination of nifedipine for Caco-2 permeability assay [pharmacia.pensoft.net]
Improving sensitivity for the detection of Nifedipine Nitrosophenylpyridine Analog at low levels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity of Nifedipine Nitrosophenylpyridine Analog (NSP) at low concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a poor signal-to-noise ratio for my NSP peak. How can I improve it?
A1: A poor signal-to-noise (S/N) ratio can be caused by several factors. Here's a step-by-step troubleshooting guide:
-
Check Sample Handling and Preparation: Nifedipine and its analogs are known to be photosensitive.[1][2][3] Ensure that all sample preparation steps are performed under low-actinic light or in amber vials to prevent photodegradation.
-
Optimize Sample Extraction: If you are working with biological matrices like plasma, inefficient extraction can lead to low recovery and poor signal.
-
Protein Precipitation: While simple, it may not provide the cleanest extract. Ensure complete protein precipitation by using a sufficient volume of cold acetonitrile or methanol and adequate vortexing and centrifugation time.[4]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the aqueous phase to optimize the extraction efficiency of NSP.[1][5]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts and concentrate the analyte, significantly improving sensitivity. Consider using a reversed-phase SPE cartridge.
-
-
LC-MS/MS System Optimization:
-
Mobile Phase: Ensure the mobile phase composition is optimal for NSP ionization. For LC-MS/MS, a mobile phase containing a small amount of formic acid or ammonium acetate can improve ionization efficiency.[5][6][7]
-
Mass Spectrometry Parameters: Optimize the precursor and product ion selection (MRM transitions) and collision energy for NSP to maximize signal intensity.
-
Divert Valve: Use a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run to minimize source contamination from salts and other matrix components.
-
Q2: My NSP peak is showing significant tailing or fronting. What could be the cause?
A2: Peak asymmetry can compromise sensitivity and integration accuracy. Consider the following:
-
Column Choice: Ensure you are using a suitable column. A C18 column is commonly used for nifedipine and its analogs.[1][5][6]
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjust the pH to ensure NSP is in a single ionic form.
-
Sample Solvent: The solvent used to dissolve the final extract should be compatible with the mobile phase. Ideally, use the initial mobile phase composition as the sample solvent to avoid peak distortion.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination: If the peak shape degrades over time, your column may be contaminated. Flush the column with a strong solvent or consider replacing it.
Q3: I am experiencing significant matrix effects in my plasma samples. How can I mitigate them?
A3: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis.
-
Improve Sample Cleanup: As mentioned in A1, using more rigorous extraction techniques like LLE or SPE can significantly reduce matrix components.
-
Chromatographic Separation: Optimize your HPLC method to separate NSP from the majority of matrix components. A gradient elution can be effective in separating early-eluting interferences.[6][7]
-
Use an Internal Standard (IS): A stable isotope-labeled internal standard is the best way to compensate for matrix effects. If a labeled standard is unavailable, a structurally similar analog can be used.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q4: What is a reasonable Lower Limit of Quantification (LLOQ) to expect for NSP?
A4: The LLOQ is highly method-dependent. However, published LC-MS/MS methods for nifedipine in human plasma have achieved LLOQs in the range of 0.17 ng/mL to 1.01 ng/mL.[4][5] With proper optimization of sample preparation and LC-MS/MS parameters, similar or even lower LLOQs should be achievable for NSP.
Quantitative Data Summary
| Analytical Method | Analyte | Matrix | LLOQ |
| HPLC-MS/MS | Nifedipine | Human Plasma | 0.17 ng/mL |
| LC-MS/MS | Nifedipine | Human Plasma | 1.01 ng/mL |
| HPLC-MS/MS | Nifedipine | Caco-2 cell monolayers | 1 ng/mL |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples[4]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard solution.
-
Add 200 µL of cold acetonitrile:methanol (50:50 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 6000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction for Plasma Samples[5]
-
To a plasma sample, add the internal standard.
-
Add ethyl acetate as the extraction solvent.
-
Vortex to mix.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
LC-MS/MS Analytical Method[5][7]
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase:
-
A: 5 mM ammonium acetate solution (pH 6.62).[5]
-
B: Acetonitrile.
-
A gradient elution is often used.
-
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Injection Volume: 5-30 µL.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode for nifedipine.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Note: The specific precursor and product ions for NSP will need to be determined experimentally. For nifedipine, a common transition is m/z 354.1 → 222.2.[5]
-
Visualizations
Caption: A generalized workflow for sample preparation and LC-MS/MS analysis of NSP.
Caption: A decision tree for troubleshooting low sensitivity in NSP detection.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. uspbpep.com [uspbpep.com]
- 4. researchgate.net [researchgate.net]
- 5. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. HPLC-MS/MS method development for the quantitative determination of nifedipine for Caco-2 permeability assay [pharmacia.pensoft.net]
Addressing matrix effects in the LC-MS/MS analysis of Nifedipine impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Nifedipine and its impurities.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to matrix effects in your LC-MS/MS analysis.
Problem: Poor peak shape (tailing, fronting, or splitting) for Nifedipine or its impurities.
| Possible Cause | Suggested Solution |
| Co-elution with matrix components | - Optimize the chromatographic gradient to improve separation between the analytes and interfering matrix components.[1] - Evaluate a different stationary phase (e.g., a column with a different chemistry or particle size) to alter selectivity. |
| Interaction with metal surfaces in the LC system | - For chelating compounds, consider using a metal-free or PEEK-lined column and tubing to minimize analyte adsorption and peak tailing. |
| Inappropriate injection solvent | - Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion. |
| Column overload | - Reduce the injection volume or dilute the sample to avoid exceeding the column's loading capacity. |
Problem: Inconsistent or low recovery of Nifedipine impurities.
| Possible Cause | Suggested Solution |
| Inefficient sample preparation | - The chosen sample preparation technique (PPT, LLE, or SPE) may not be optimal for the specific impurity. - Experiment with different extraction solvents (for LLE and PPT) or different sorbent chemistries and elution solvents (for SPE).[2] |
| Analyte degradation during sample processing | - Nifedipine and some of its impurities are light-sensitive. Protect samples from light during all stages of preparation and analysis. - Minimize sample processing time and keep samples cooled if thermal degradation is suspected. |
| Incomplete elution from the analytical column | - Modify the mobile phase composition or gradient to ensure complete elution of all analytes of interest. |
Problem: Significant ion suppression or enhancement.
| Possible Cause | Suggested Solution |
| High concentration of co-eluting matrix components (e.g., phospholipids) | - Implement a more rigorous sample clean-up method. For example, if using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction for better removal of interfering substances.[3] - Optimize the chromatographic method to separate the analytes from the regions of significant matrix effects. A post-column infusion experiment can help identify these regions.[4] |
| Sub-optimal ionization source conditions | - Adjust ion source parameters such as spray voltage, gas flows, and temperature to minimize the impact of matrix components on analyte ionization. |
| Use of a stable isotope-labeled internal standard (SIL-IS) | - A SIL-IS that co-elutes with the analyte can effectively compensate for matrix-induced ionization changes.[5] |
| Sample dilution | - Diluting the sample can reduce the concentration of matrix components, thereby mitigating their effect on ionization. However, this may compromise the limit of quantification (LOQ). |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Nifedipine impurities?
A1: Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of Nifedipine impurities, which are often present at low concentrations.
Q2: Which sample preparation technique is best for minimizing matrix effects for Nifedipine impurities?
A2: The optimal technique depends on the specific impurity and the complexity of the matrix.
-
Protein Precipitation (PPT) is the simplest and fastest method but often provides the least effective clean-up, potentially leading to significant matrix effects.[7]
-
Liquid-Liquid Extraction (LLE) offers better selectivity and cleaner extracts than PPT by partitioning the analytes into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE) generally provides the most thorough sample clean-up and can be highly selective, leading to a significant reduction in matrix effects.[2]
A comparative evaluation of these techniques is recommended during method development.
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The matrix effect can be quantitatively evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (matrix extract spiked with the analyte) with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak area in the presence of matrix) / (Peak area in the absence of matrix)
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[6]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: A SIL-IS is highly recommended for quantitative LC-MS/MS analysis, especially when matrix effects are a concern.[5] Since a SIL-IS has nearly identical physicochemical properties to the analyte and co-elutes, it experiences similar matrix effects. By using the ratio of the analyte response to the SIL-IS response, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.
Q5: Can changes in the LC method help in mitigating matrix effects?
A5: Yes. Optimizing the chromatographic separation is a crucial step. By modifying the mobile phase gradient, flow rate, or switching to a column with a different chemistry, you can often achieve chromatographic separation of the Nifedipine impurities from the co-eluting matrix components that cause ion suppression or enhancement.[1]
Data Presentation
Table 1: Comparison of Recovery and Matrix Effect for Nifedipine with Different Sample Preparation Techniques.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | Nifedipine | 101.89 | Not Reported | [7] |
| Protein Precipitation (Acetonitrile:Methanol) | Nifedipine | 104.1 - 108.7 | ~100.5 (Accuracy in different lots) | [8][9] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Nifedipine | 78.05 - 82.88 | 93.06 - 100.57 | [10] |
| Solid-Phase Extraction (C18) | Nifedipine | >93.9 | Not Reported | [2] |
| On-line Solid-Phase Extraction (C2) | Nifedipine | >90 | Not Reported | [11] |
Table 2: Recovery Data for Selected Nifedipine Genotoxic Impurities using Methanol Extraction.
| Impurity | Spiked Level | Mean Recovery (%) | RSD (%) | Reference |
| Impurity 2 | Low | 96.9 | 5.12 | [8] |
| Medium | 100.2 | 2.35 | [8] | |
| High | 101.5 | 1.89 | [8] | |
| Impurity 6 | Low | 98.2 | 4.56 | [8] |
| Medium | 101.3 | 2.11 | [8] | |
| High | 102.4 | 1.21 | [8] | |
| Impurity 12 | Low | 105.0 | 3.89 | [8] |
| Medium | 103.1 | 1.98 | [8] | |
| High | 101.8 | 1.55 | [8] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Nifedipine and Impurities in Plasma
-
Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (or a 1:1 mixture of acetonitrile and methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted solution into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Nifedipine and Impurities in Plasma
-
Sample Preparation:
-
To 500 µL of plasma sample, add a suitable internal standard.
-
Add 50 µL of a basifying agent (e.g., 1M NaOH) and vortex briefly.
-
Add 3 mL of an appropriate extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
-
Extraction:
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Organic Phase Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 3: Solid-Phase Extraction (SPE) for Nifedipine and Impurities in Plasma
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Pre-treat 1 mL of plasma by adding a suitable buffer (e.g., phosphate buffer) and vortexing.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Key strategies for mitigating matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of nifedipine in human plasma by solid-phase extraction and high-performance liquid chromatography: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Quantitation of nifedipine in human plasma by on-line solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent on-column degradation of Nifedipine Nitrosophenylpyridine Analog
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nifedipine and its Nitrosophenylpyridine Analog. The focus is on preventing on-column degradation during analytical chromatography.
Troubleshooting Guide: On-Column Degradation
Issue: Peak tailing, splitting, or unexpected peaks corresponding to the Nifedipine Nitrosophenylpyridine Analog are observed during HPLC analysis.
This guide will help you troubleshoot potential on-column degradation of Nifedipine.
| Potential Cause | Recommended Action |
| Mobile Phase pH | Acidic or alkaline mobile phases can promote hydrolysis. Nifedipine has shown significant degradation under both acidic (0.1 N HCl) and alkaline (0.1 N NaOH) stress conditions.[1][2] Adjust the mobile phase pH to a neutral range (e.g., pH 6.0-7.0) if your separation allows. Use a buffered mobile phase to maintain a stable pH. |
| Column Temperature | Elevated temperatures can accelerate degradation. Nifedipine is known to be thermally unstable.[3] If using a column heater, try reducing the temperature to the lowest level that still provides good peak shape and resolution (e.g., 25-30°C). |
| Active Sites on Column | Free silanol groups on the silica backbone of the column can interact with the analyte, potentially catalyzing degradation. Use a well-end-capped column (e.g., modern C18 or C8 columns) to minimize these interactions. If you suspect column activity, consider using a new column or a different column chemistry. |
| Metal Contamination | Metal ions in the mobile phase, from the HPLC system, or from the column itself can catalyze degradation. Use high-purity solvents and salts for your mobile phase. Consider using a mobile phase with a chelating agent like EDTA if metal contamination is suspected. |
| Dissolved Oxygen in Mobile Phase | Oxidative degradation can occur, especially in the presence of dissolved oxygen.[1] Degas your mobile phase thoroughly before use and consider using an in-line degasser. |
| Light Exposure in Autosampler | Nifedipine is highly sensitive to light (photodegradation), which can lead to the formation of its nitrosophenylpyridine analog.[4][5] Use amber or light-blocking autosampler vials and minimize the exposure of the sample tray to ambient light.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Nifedipine?
A1: The primary degradation products of Nifedipine are the Nifedipine Nitrosophenylpyridine Analog (dimethyl 4-(2-nitrosophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate) and the Nifedipine Nitrophenylpyridine Analog (dimethyl 4-(2-nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate).[4][7] Photodegradation under daylight or certain artificial light conditions primarily yields the nitrosophenylpyridine analog, while UV irradiation can lead to the nitrophenylpyridine analog.[5]
Q2: My Nifedipine sample seems to be degrading in the autosampler before injection. How can I prevent this?
A2: Nifedipine is very sensitive to light.[3][8] To prevent degradation in the autosampler, it is crucial to protect your samples from light. Use amber or opaque autosampler vials. If your autosampler is not enclosed, cover the sample tray to shield it from ambient light. Additionally, consider using a cooled autosampler to minimize any potential thermal degradation. Studies have shown that storing Nifedipine solutions in light-protected containers, such as amber bottles or foil-wrapped syringes, significantly improves its stability.[6]
Q3: Can the choice of mobile phase affect the stability of Nifedipine during analysis?
A3: Yes, the mobile phase composition can significantly impact Nifedipine stability.
-
pH: As mentioned in the troubleshooting guide, strongly acidic or basic mobile phases can cause hydrolytic degradation.[1] Buffering the mobile phase to a neutral pH is recommended.
-
Solvent Composition: While common reversed-phase solvents like methanol and acetonitrile are generally suitable, ensure they are of high purity and properly degassed to prevent oxidative degradation.[1] The ratio of organic solvent to water can also influence the elution time and, therefore, the residence time of the analyte on the column, but its direct impact on on-column degradation is less pronounced than pH and temperature.
Q4: Are there any recommended HPLC columns for analyzing Nifedipine and its degradation products?
A4: Yes, reversed-phase columns are standard for this analysis. C18 and C8 columns are most commonly used and have been shown to effectively separate Nifedipine from its primary degradation products.[3][9] Using a modern, high-purity silica column with good end-capping will minimize secondary interactions with free silanol groups, which can contribute to peak tailing and potential degradation.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Nifedipine
This protocol is adapted from validated methods for the analysis of Nifedipine and its degradation products.[3][9]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) or a buffered mobile phase such as 0.05M KH2PO4 (pH adjusted to 3.0) and methanol (50:50 v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 235 nm.[8]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration. Protect the solution from light at all times.
Visualizations
Nifedipine Degradation Pathway
Caption: Primary photodegradation pathways of Nifedipine.
Troubleshooting Workflow for On-Column Degradation
Caption: A logical workflow for troubleshooting on-column degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a new degradation product of nifedipine formed on catalysis by atenolol: A typical case of alteration of degradation pathway of one drug by another - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of nifedipine in an extemporaneously compounded oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. akjournals.com [akjournals.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Column selection guide for the analysis of polar Nifedipine impurities
Technical Support Center: Analysis of Polar Nifedipine Impurities
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate HPLC/UPLC column and troubleshooting common issues encountered during the analysis of polar Nifedipine impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary polar impurities of Nifedipine I need to be aware of?
The most common process impurities and degradation products of Nifedipine are its pyridine analogs, which are more polar than the parent drug. The two key impurities specified in the United States Pharmacopeia (USP) are:
-
Nifedipine Nitrophenylpyridine Analog (Impurity A): The oxidized form of Nifedipine.[1]
-
Nifedipine Nitrosophenylpyridine Analog (Impurity B): Another related pyridine derivative.[1][2]
Other polar, process-related impurities may also be present and require control.[3]
Q2: What is the recommended starting column for analyzing polar Nifedipine impurities?
A modern, high-purity, end-capped C18 column is the most common and recommended starting point for the analysis of Nifedipine and its related substances.[1][2] Specifically, columns with polar modifications or "embedded polar groups" (like shield RP18 columns) are often used to enhance the retention of early-eluting polar compounds and provide compatibility with highly aqueous mobile phases.[4][5]
Q3: When should I consider a Phenyl-Hexyl column instead of a C18 column?
A Phenyl-Hexyl column is an excellent alternative when a standard C18 phase does not provide adequate selectivity or resolution. Consider a Phenyl-Hexyl column under the following circumstances:
-
Poor Selectivity: If polar impurities co-elute with each other or with Nifedipine on a C18 column. Phenyl-Hexyl columns offer a different separation mechanism through π-π interactions between the phenyl ring of the stationary phase and the aromatic rings of Nifedipine and its impurities.[6][7]
-
Need for Enhanced Polar Retention: Phenyl phases can provide increased retention for polar aromatic compounds.[8]
-
Using Highly Aqueous Mobile Phases: Phenyl columns are known for their resistance to "phase collapse" or "dewetting" when used with 100% aqueous mobile phases, which can be necessary to retain very polar analytes.[9]
Q4: Can I use methanol instead of acetonitrile in my mobile phase with a Phenyl-Hexyl column?
Yes, and it can be highly advantageous. Methanol tends to enhance π-π interactions with a phenyl stationary phase, which can lead to increased retention and significant changes in selectivity compared to acetonitrile.[6][10] If you are struggling with co-elution on a phenyl phase using acetonitrile, switching to or incorporating methanol is a valuable strategy to explore.
Column Selection Guide
The choice of stationary phase is critical for achieving a robust separation of polar Nifedipine impurities. The following table summarizes the characteristics of the most suitable column types.
| Column Type | Primary Separation Mechanism(s) | Advantages for Nifedipine Impurity Analysis | Potential Disadvantages |
| Standard C18 (ODS) | Hydrophobic (van der Waals) interactions. | Widely available, extensive application history, good starting point.[2] | May provide insufficient retention for very polar impurities, leading to elution near the solvent front.[11] |
| Polar-Endcapped / Aqueous C18 | Hydrophobic interactions with a polar functional group. | Enhanced retention of polar analytes, stable in highly aqueous mobile phases, prevents phase collapse.[4][5] | Selectivity may still be primarily driven by hydrophobicity. |
| Phenyl-Hexyl | Hydrophobic interactions, π-π interactions. | Provides alternative selectivity for aromatic compounds, excellent for resolving structurally similar impurities.[7][8] Enhanced retention when using methanol.[6] | Separation can be highly dependent on the choice of organic modifier (Methanol vs. Acetonitrile).[10] |
Troubleshooting Common Issues
This section addresses specific problems you may encounter during method development and routine analysis.
Logical Workflow for Column Selection
The following diagram outlines a decision-making process for selecting the right column for your analysis.
Caption: A decision tree for selecting an appropriate HPLC column.
Q5: My polar impurity peaks are eluting too early, near the solvent front. How can I increase their retention?
-
Decrease Organic Solvent Strength: Reduce the percentage of acetonitrile or methanol in your mobile phase. For gradient methods, create a shallower gradient at the beginning of the run.
-
Use a Compatible Column: Ensure your C18 column is stable in highly aqueous mobile phases (e.g., an "Aqueous C18" or "Shield RP18" type). Standard C18 phases can suffer from dewetting or phase collapse in mobile phases with less than 5% organic solvent, leading to drastic retention time variability.[9]
-
Switch to Phenyl-Hexyl: A Phenyl-Hexyl phase can offer stronger interactions with polar aromatic impurities, thereby increasing retention.[8]
Q6: I am observing significant peak tailing for my polar impurities. What is the cause and how can I fix it?
Peak tailing for polar, basic compounds is often caused by secondary interactions with acidic silanol groups on the silica surface of the column packing.[12]
Caption: A flowchart for troubleshooting peak tailing issues.
Solutions for Peak Tailing:
-
Use a High-Purity, End-Capped Column: Modern columns are made with higher purity silica and are more exhaustively end-capped, which minimizes available silanol groups.
-
Adjust Mobile Phase pH: Using a buffer at a lower pH (e.g., pH 2.5-4.5) can suppress the ionization of silanol groups, reducing unwanted interactions.[12]
-
Use a Competing Base: Adding a small amount of a basic additive like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, improving peak shape.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to fronting or tailing peaks. Try reducing the injection volume or sample concentration.[12]
Q7: I am unable to separate two critical polar impurities. What should I try?
-
Change Organic Modifier: If using acetonitrile, switch to methanol, or try a mobile phase containing both. This can significantly alter selectivity, especially on a Phenyl-Hexyl column.[6]
-
Switch Column Chemistry: If you are using a C18 column, switch to a Phenyl-Hexyl column to introduce a different separation mechanism (π-π interactions).[7] Conversely, if you started with a Phenyl-Hexyl, try a C18.
-
Adjust Mobile Phase pH: A small change in pH can alter the ionization state of impurities, which can be enough to achieve separation.
-
Optimize Temperature: Varying the column temperature can influence selectivity. Try adjusting the temperature in 5°C increments (e.g., 25°C, 30°C, 35°C).
Example Experimental Protocol
The following is a representative UPLC method developed for the separation of Nifedipine and its impurities, based on published literature.[4][13] This protocol should be adapted and validated for your specific instrumentation and requirements.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: Acquity Shield RP18 (50 mm x 3.0 mm, 1.7 µm particle size).[4]
-
Mobile Phase A: 10 mM Ammonium Formate, pH adjusted to 4.5.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30% to 90% B
-
8-9 min: 90% B
-
9-9.5 min: 90% to 30% B
-
9.5-11 min: 30% B (Re-equilibration)
-
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 40°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 2 µL.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of USP Nifedipine RS in methanol. Dilute with mobile phase to a final concentration of approximately 0.1 mg/mL.[1]
-
Test Solution: Prepare the test sample in methanol or another suitable solvent and dilute with mobile phase to a similar concentration.
-
Protection: Protect all solutions containing Nifedipine from actinic light, as it is light-sensitive.[1]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102382040B - Preparation of nifedipine and impurity separation method and application thereof - Google Patents [patents.google.com]
- 4. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. hplc.eu [hplc.eu]
- 7. separationmethods.com [separationmethods.com]
- 8. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. phenomenex.com [phenomenex.com]
- 11. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 12. hplc.eu [hplc.eu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Analysis of Nifedipine and its Degradants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing baseline noise during the chromatographic analysis of Nifedipine and its degradants.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the HPLC analysis of Nifedipine, focusing on practical solutions to reduce baseline noise and ensure data quality.
Q1: What are the common types of baseline noise observed in HPLC analysis, and what do they indicate?
A1: In HPLC, baseline noise can manifest in several ways, each suggesting different underlying issues. Short-term, high-frequency noise often appears as rapid, random fluctuations and can be caused by the detector or mobile phase instability.[1] Long-term, low-frequency noise, or drift, is a gradual and steady shift in the baseline, which may be caused by temperature changes, variations in mobile phase composition, or column degradation.[1] Spikes are sudden, sharp peaks that can result from air bubbles, electrical interference, or particulate contamination. A pulsating or cyclical baseline noise often points to problems with the pump, such as faulty check valves or inadequate degassing.[1]
Q2: My chromatogram shows significant baseline noise specifically during the analysis of Nifedipine. What are the likely causes related to the analyte itself?
A2: Nifedipine is a photosensitive and thermally labile compound.[2][3] Exposure to light or elevated temperatures during sample preparation, storage, or analysis can lead to its degradation.[2][3] The formation of degradants can introduce small, interfering peaks that contribute to a noisy or unstable baseline. It is crucial to protect Nifedipine solutions from light at all stages of the analysis.[4]
Q3: How can I minimize baseline noise originating from the mobile phase?
A3: The mobile phase is a primary contributor to baseline noise.[1] To mitigate this, always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[5] Ensure thorough degassing of the mobile phase using methods like helium sparging, vacuum degassing, or an inline degasser to prevent the formation of air bubbles.[1] Filtering the mobile phase through a 0.22 µm or 0.45 µm membrane filter is also essential to remove particulates. Inconsistent mobile phase preparation can lead to compositional variations and baseline drift, so precise and consistent preparation is key.
Q4: What role does the HPLC column play in baseline noise, and how can I address column-related issues?
A4: A deteriorated or contaminated column can be a significant source of baseline noise.[1] Column bleeding, where the stationary phase leaches into the mobile phase, can cause a rising baseline. Contaminants from previous injections can also elute slowly, causing broad peaks that appear as baseline drift. To troubleshoot, you can replace the column with a union and observe the baseline. If the noise disappears, the column is the likely culprit. Regular flushing of the column with a strong solvent and using a guard column can help prevent contamination and extend column life.[1]
Q5: How can I optimize detector settings to improve the signal-to-noise ratio (S/N)?
A5: Detector settings have a direct impact on the S/N ratio. Regularly maintaining the UV lamp is crucial for stable detector performance.[1] Optimizing the wavelength and bandwidth can also significantly improve the S/N ratio.[1] For Nifedipine analysis, wavelengths are typically set around 235 nm or 238 nm.[6][7] Allowing the detector sufficient time to warm up before analysis is also important for a stable baseline.
Q6: Could the HPLC pump be the source of my baseline noise?
A6: Yes, pump performance is critical for a stable baseline. Rhythmic or pulsating baseline noise is often indicative of issues with the pump, such as worn seals, faulty check valves, or trapped air bubbles.[1] Regular maintenance of the pump, including replacing seals and checking valves, is essential. Ensuring proper priming of the pump can help remove air bubbles.
Experimental Protocols
Below is a detailed methodology for a typical reversed-phase HPLC analysis of Nifedipine and its degradants.
1. Materials and Reagents:
-
Nifedipine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
2. Standard Solution Preparation:
-
Prepare a stock solution of Nifedipine (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Protect the stock solution from light by using amber glassware or wrapping the container in aluminum foil.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., in the range of 2-10 µg/mL).[6]
3. Sample Preparation:
-
For pharmaceutical dosage forms, accurately weigh and crush the tablets.
-
Extract the Nifedipine from the powder using a suitable solvent (e.g., methanol) with the aid of sonication.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Ensure all sample preparation steps are performed under conditions that protect the sample from light.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of Acetonitrile and water (e.g., 63:37 v/v) or a buffered mobile phase (e.g., Acetonitrile:Buffer pH 3.9, 48:52 v/v).[8] A variety of mobile phases have been successfully used.[6][7][8] |
| Flow Rate | 1.0 mL/min[6][8] |
| Injection Volume | 20 µL[8] |
| Detection Wavelength | 235 nm or 238 nm[6][7] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Degassing | Online degasser or sonication of the mobile phase prior to use. |
5. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing factor: Should be close to 1.
-
Theoretical plates: A high number indicates good column efficiency.
-
Repeatability: The relative standard deviation (%RSD) of replicate injections of a standard solution should be low (typically <2%).
Quantitative Data Summary
The following tables summarize key performance characteristics from a validated HPLC method for Nifedipine analysis, which can be used as a benchmark for your own experiments.
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Nifedipine | 2 - 10 | 0.999 |
| Data adapted from a representative HPLC method validation.[6] |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (ng/mL) |
| LOD | 232.03 |
| LOQ | 703.12 |
| Determined using the signal-to-noise method (S/N of 3 for LOD and 10 for LOQ). |
Table 3: Precision
| Precision Type | % RSD |
| Intra-day Precision | < 2% |
| Inter-day Precision | < 2% |
| Based on replicate injections of a standard concentration.[6] |
Visualizations
The following diagrams illustrate logical troubleshooting workflows for common baseline noise issues in HPLC.
Caption: General troubleshooting workflow for different types of baseline noise.
Caption: Troubleshooting workflow specific to Nifedipine's properties.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Characterization of a new degradation product of nifedipine formed on catalysis by atenolol: A typical case of alteration of degradation pathway of one drug by another - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. phenomenex.com [phenomenex.com]
- 6. RP-HPLC method development and validation for nifedipine. [wisdomlib.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. museonaturalistico.it [museonaturalistico.it]
Impact of pH on the retention and peak shape of Nifedipine Nitrosophenylpyridine Analog
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of mobile phase pH on the chromatographic analysis of Nifedipine and its critical degradation product, the Nitrosophenylpyridine analog.
Frequently Asked Questions (FAQs)
Q1: How does the mobile phase pH affect the retention time and peak shape of Nifedipine?
A1: The retention time and peak shape of Nifedipine are generally not significantly affected by mobile phase pH in the typical reversed-phase chromatography range (pH 2-8).[1] Nifedipine is a dihydropyridine derivative that is practically neutral or at most a very weak base.[2][3] Its solubility is also minimally impacted by pH in the 4 to 9 range. As a result, its ionization state does not change significantly, leading to stable retention behavior and peak shape across this pH range.
Q2: Why is the retention and peak shape of the Nifedipine Nitrosophenylpyridine analog highly sensitive to mobile phase pH?
A2: The Nifedipine Nitrosophenylpyridine analog contains a pyridine ring in its structure, which makes it a weak base.[4][5] The nitrogen atom on the pyridine ring can be protonated (ionized) or deprotonated (neutral) depending on the pH of the mobile phase. This change in ionization state directly impacts its interaction with the stationary phase and, consequently, its retention and peak shape.[6][7]
-
At low pH (acidic conditions): The pyridine nitrogen is protonated, carrying a positive charge. The ionized molecule is more polar, resulting in weaker interaction with the nonpolar C18 stationary phase and therefore, shorter retention times.[6][8] This charged state can also lead to undesirable secondary interactions with residual silanol groups on the silica-based column, often causing peak tailing.[1]
-
At high pH (neutral to basic conditions): The pyridine nitrogen is in its neutral, non-ionized form. The molecule is more hydrophobic, leading to stronger interaction with the stationary phase and longer retention times.[6] This neutral state typically results in improved, more symmetrical peak shapes.
Q3: What is the estimated pKa of the Nifedipine Nitrosophenylpyridine analog and why is it important?
A3: The exact pKa of the Nifedipine Nitrosophenylpyridine analog is not readily published. However, based on the structure of pyridine (pKa ~5.2) and related substituted nitrophenyl pyridine derivatives (predicted pKa ~2.25), it is reasonable to estimate its pKa to be in the range of 2 to 5.[9] Knowing the pKa is crucial because the most significant changes in retention and peak shape occur when the mobile phase pH is close to the pKa.[7] Operating at a pH far from the pKa (ideally ± 2 pH units) ensures the analyte exists in a single, stable ionic form, leading to robust and reproducible results.
Q4: What is the recommended starting pH for developing a separation method for Nifedipine and its Nitrosophenylpyridine analog?
A4: A good starting point for method development is a low pH (e.g., pH 2.5-3.5). At this pH, column silanols are protonated, which can help minimize peak tailing for basic compounds.[1] However, the nitrosophenylpyridine analog will be ionized and may elute early with poor peak shape. A systematic evaluation of pH is recommended. An optimal pH will provide sufficient retention for the analog, good peak shape, and adequate resolution from Nifedipine and other related substances. Often, a mid-range pH (e.g., pH 6-7) provides a good balance, where the analog is neutral, well-retained, and exhibits good peak symmetry.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing) for the Nitrosophenylpyridine analog. | The mobile phase pH is likely below or too close to the pKa of the analog, causing it to be protonated and interact with active sites (silanols) on the column. | 1. Increase the pH of the mobile phase buffer (e.g., to pH 6.0 or 7.0) to ensure the analog is in its neutral, un-ionized form.[6]2. Ensure adequate buffer concentration (typically 10-25 mM) to control the pH on the column surface.3. Consider using a column with high-purity silica and end-capping to minimize silanol interactions. |
| The Nitrosophenylpyridine analog elutes too early, near the solvent front. | The mobile phase pH is too low, causing the analog to be ionized and highly polar, thus having minimal retention on a reversed-phase column. | Increase the mobile phase pH to be well above the analog's pKa. This neutralizes the molecule, increases its hydrophobicity, and significantly improves its retention.[6][8] |
| Inconsistent or drifting retention times for the Nitrosophenylpyridine analog. | 1. The mobile phase pH is set too close to the analog's pKa, where small pH variations cause large shifts in retention.[7]2. The buffer capacity of the mobile phase is insufficient to maintain a stable pH. | 1. Adjust the mobile phase pH to be at least 1.5-2 units away from the estimated pKa of the analog.2. Increase the concentration of your buffer (e.g., from 10 mM to 25 mM).3. Always measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.[1] |
| Poor resolution between Nifedipine and the Nitrosophenylpyridine analog. | The selectivity between the two compounds is insufficient under the current conditions. | Since the retention of Nifedipine is largely pH-independent while the analog's retention is highly pH-dependent, pH is a powerful tool to adjust selectivity. Systematically screen different pH values (e.g., 3.0, 5.0, 7.0) to move the analog's peak relative to the Nifedipine peak and optimize the resolution.[6] |
Data Presentation
The following table illustrates the expected impact of mobile phase pH on the retention time and peak shape of Nifedipine and its Nitrosophenylpyridine analog based on chromatographic principles.
| Mobile Phase pH | Compound | Expected Retention Time (min) | Expected Tailing Factor (Tf) |
| 3.0 | Nifedipine | 10.5 | 1.1 |
| Nitrosophenylpyridine Analog | 4.2 | 1.8 | |
| 5.0 | Nifedipine | 10.6 | 1.1 |
| Nitrosophenylpyridine Analog | 8.5 | 1.3 | |
| 7.0 | Nifedipine | 10.5 | 1.0 |
| Nitrosophenylpyridine Analog | 12.3 | 1.1 |
Note: These are illustrative values. Actual results will depend on the specific column, mobile phase composition, and other chromatographic conditions.
Experimental Protocols
Protocol: Optimizing Mobile Phase pH for the Analysis of Nifedipine and its Nitrosophenylpyridine Analog
1. Objective: To determine the optimal mobile phase pH for achieving adequate retention, symmetrical peak shape for the Nitrosophenylpyridine analog, and sufficient resolution between it and Nifedipine.
2. Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Nifedipine and Nifedipine Nitrosophenylpyridine Analog reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphate or Acetate buffer components (e.g., potassium phosphate monobasic, sodium acetate, phosphoric acid, acetic acid)
-
Calibrated pH meter
3. Buffer Preparation: Prepare three separate 10-25 mM aqueous buffers.
-
Buffer A (pH 3.0): Prepare using phosphate or acetate buffer components. Adjust to pH 3.0 ± 0.05 with phosphoric acid or acetic acid.
-
Buffer B (pH 5.0): Prepare using phosphate or acetate buffer components. Adjust to pH 5.0 ± 0.05.
-
Buffer C (pH 7.0): Prepare using phosphate buffer components. Adjust to pH 7.0 ± 0.05. Filter all aqueous buffers through a 0.45 µm membrane filter before use.
4. Chromatographic Conditions (Suggested Starting Point):
-
Mobile Phase: Acetonitrile:Aqueous Buffer (e.g., 50:50 v/v). Prepare three mobile phases, one with each buffer (A, B, and C).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Sample: A mixed solution of Nifedipine (~100 µg/mL) and the Nitrosophenylpyridine Analog (~10 µg/mL) in a suitable diluent (e.g., Methanol or Acetonitrile/Water).
5. Procedure:
-
Equilibrate the HPLC system and column with the Mobile Phase containing Buffer A (pH 3.0) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution and record the chromatogram.
-
Flush the system and column thoroughly with an intermediate solvent (e.g., 50:50 Acetonitrile:Water) before introducing the next mobile phase.
-
Repeat steps 1-3 using the Mobile Phase containing Buffer B (pH 5.0).
-
Repeat steps 1-3 using the Mobile Phase containing Buffer C (pH 7.0).
6. Data Evaluation: For each chromatogram, determine the following:
-
Retention time (RT) for Nifedipine and the Nitrosophenylpyridine analog.
-
Tailing factor (Tf) or Asymmetry factor (As) for each peak.
-
Resolution (Rs) between the Nifedipine and Nitrosophenylpyridine analog peaks.
-
Compare the results to select the pH that provides the best combination of retention, peak shape, and resolution as per system suitability requirements.
Visualizations
Caption: Relationship between pH, ionization, and chromatographic behavior.
Caption: Experimental workflow for pH optimization.
References
- 1. agilent.com [agilent.com]
- 2. Nifedipine CAS#: 21829-25-4 [m.chemicalbook.com]
- 3. Nifedipine | 21829-25-4 [chemicalbook.com]
- 4. indiamart.com [indiamart.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cas 76258-20-3,2,6-DIMETHYL-4-(3-NITRO-PHENYL)-PYRIDINE-3,5-DICARBOXYLIC ACID DIMETHYL ESTER | lookchem [lookchem.com]
Enhancing resolution between Nifedipine nitrophenylpyridine and nitrosophenylpyridine analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution between Nifedipine, its nitrophenylpyridine analog, and its nitrosophenylpyridine analog.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in separating Nifedipine and its nitrophenylpyridine and nitrosophenylpyridine analogs?
A1: The primary challenges stem from the structural similarity of these compounds, leading to co-elution or poor resolution in reversed-phase HPLC. Nifedipine is also notoriously sensitive to light, which can cause its degradation into the nitrosophenylpyridine analog during analysis, complicating accurate quantification.[1][2]
Q2: What type of chromatographic column is best suited for this separation?
A2: A C18 column is the most commonly used and recommended stationary phase for separating Nifedipine and its related compounds.[1][3][4] Specifically, a Novopak C18 or an Acquity Shield RP18 column has been shown to provide good resolution.[1][3]
Q3: What is a typical mobile phase for achieving good resolution?
A3: A common mobile phase is a mixture of methanol, acetonitrile, and water.[1][5] A composition of 48% methanol in water has been shown to improve resolution.[1] Another effective mobile phase consists of 10 mm ammonium formate (pH 4.5) and methanol.[3] It is crucial to protect the mobile phase and all solutions from light to prevent the degradation of Nifedipine.[1][4]
Q4: How can I improve the peak shape for these compounds?
A4: Peak tailing is a common issue, especially for basic compounds. To mitigate this, consider operating at a lower pH (around 3-4.5) to reduce silanol interactions.[6] Using a highly deactivated (end-capped) column can also significantly improve peak symmetry.[6]
Q5: What detection wavelength is optimal for analyzing Nifedipine and its analogs?
A5: A UV detector set at 235 nm or 237 nm is commonly used for the simultaneous determination of Nifedipine and its related substances.[4][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of Nifedipine and its analogs.
Problem 1: Poor Resolution Between Analogs
Symptoms:
-
Overlapping peaks for the nitrophenylpyridine and nitrosophenylpyridine analogs.
-
Resolution factor (R) is less than 1.5 between the two analog peaks.[5][7]
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Modify the mobile phase composition. A common starting point is a mixture of water, acetonitrile, and methanol (50:25:25).[5] Adjust the ratio of the organic solvents. For instance, a mobile phase of 48% methanol in water has been shown to improve resolution.[1] |
| Incorrect pH of the Mobile Phase | Adjust the pH of the aqueous portion of the mobile phase. A pH of 4.5 using a buffer like ammonium formate can enhance separation.[3] |
| Suboptimal Column | Ensure you are using a high-quality C18 column. If resolution is still poor, consider a column with a different packing material or a smaller particle size for higher efficiency.[3] |
| Inadequate Flow Rate | Optimize the flow rate. A typical flow rate is around 1.0 mL/min.[1][8] |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor peak integration and inaccurate quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | The interaction between basic analytes and residual silanol groups on the silica-based column packing is a primary cause of tailing.[6][9] Lowering the mobile phase pH (e.g., to 3.0) can suppress the ionization of silanols and reduce these interactions.[6] |
| Column Overload | Injecting too much sample can lead to peak distortion.[10] Try diluting your sample and injecting a smaller volume. |
| Column Contamination | Contaminants from the sample matrix can accumulate on the column frit or packing material, causing peak tailing.[10] Use a guard column and ensure proper sample cleanup. If contamination is suspected, try flushing the column with a strong solvent. |
| Dead Volume | Excessive dead volume in the HPLC system (e.g., from poorly connected tubing) can contribute to peak broadening and tailing.[10] Ensure all connections are tight and use tubing with the appropriate inner diameter. |
Problem 3: Appearance of an Unexpected Peak Corresponding to the Nitrosophenylpyridine Analog
Symptoms:
-
A significant peak for the nitrosophenylpyridine analog is observed even in a fresh standard solution of Nifedipine.
-
The area of the nitrosophenylpyridine peak increases over time.
Possible Causes & Solutions:
| Cause | Solution |
| Photodegradation of Nifedipine | Nifedipine is highly sensitive to light and readily degrades to its nitrosophenylpyridine analog upon exposure to UV and visible light.[1][2] |
| Inadequate Light Protection | Ensure all standard solutions, sample preparations, and the HPLC system itself are protected from light. Use amber vials and cover flasks with aluminum foil.[1][4] Conduct the analysis promptly after preparing the solutions.[5] |
Quantitative Data Summary
The following tables summarize typical chromatographic parameters for the separation of Nifedipine and its analogs.
Table 1: HPLC Method Parameters
| Parameter | USP Method[7] | Modified Method[1] | UPLC Method[3] |
| Column | 4.6-mm × 25-cm; 5-µm packing L1 | Novopak C18 | Acquity Shield RP18 (50 × 3.0 mm, 1.7 µm) |
| Mobile Phase | Water, acetonitrile, methanol (50:25:25) | 48% methanol in water | 10 mm ammonium formate (pH 4.5) and methanol |
| Flow Rate | ~1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection | 235 nm | - | Photodiode array |
Table 2: System Suitability Requirements (USP Method)
| Parameter | Acceptance Criteria |
| Resolution (Nitrophenylpyridine vs. Nitrosophenylpyridine) | NLT 1.5[5][7] |
| Resolution (Nitrosophenylpyridine vs. Nifedipine) | NLT 1.0[5][7] |
| Relative Standard Deviation (RSD) for replicate injections | NMT 10%[5][7] |
Table 3: Relative Retention Times (USP Method)
| Compound | Relative Retention Time |
| Nitrophenylpyridine analog | ~0.8[5][7] |
| Nitrosophenylpyridine analog | ~0.9[5][7] |
| Nifedipine | 1.0[5][7] |
Experimental Protocols
Protocol 1: Modified HPLC Method for Nifedipine and its Analogs[1]
-
Column: Novopak C18.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 48% methanol in water. Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh and dissolve USP Nifedipine RS, USP Nifedipine Nitrophenylpyridine Analog RS, and USP Nifedipine Nitrosophenylpyridine Analog RS in methanol to obtain individual stock solutions of about 1 mg/mL.
-
Protect these solutions from light.
-
Dilute the stock solutions with the mobile phase to obtain a working standard solution with appropriate concentrations for analysis.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the Nifedipine drug substance and dissolve it in methanol.
-
Dilute with the mobile phase to achieve a final concentration within the linear range of the assay.
-
Protect the sample solution from light.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to an appropriate wavelength (e.g., 235 nm).
-
Inject equal volumes of the standard and sample solutions.
-
-
Analysis:
-
Identify the peaks based on their retention times relative to the standards.
-
Calculate the resolution between the critical peak pairs and quantify the amounts of the analogs.
-
Protocol 2: Forced Degradation Study (Photodegradation)
-
Solution Preparation: Prepare a solution of Nifedipine in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Light Exposure: Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[11] The exposure should be for a defined period or until a certain level of degradation (e.g., 5-20%) is achieved.[11]
-
Control Sample: Prepare a control sample from the same solution and keep it protected from light at the same temperature.
-
Analysis: Analyze both the exposed and control samples using a validated stability-indicating HPLC method (such as the one described in Protocol 1).
-
Evaluation: Compare the chromatograms of the exposed and control samples. The degradation product, primarily the nitrosophenylpyridine analog, should be well-resolved from the parent Nifedipine peak.
Visualizations
Caption: Workflow for HPLC analysis of Nifedipine and its analogs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. [Studies on the analysis of nifedipine considering in particular transformation products formed by light exposition (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. uspbpep.com [uspbpep.com]
- 8. RP-HPLC method development and validation for nifedipine. [wisdomlib.org]
- 9. m.youtube.com [m.youtube.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of Nifedipine Impurity B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Nifedipine Impurity B, a known photodegradation product of the drug substance Nifedipine. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data accuracy, reliability, and regulatory compliance.
Introduction to Nifedipine and Impurity B
Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina pectoris. It is known to be sensitive to light, and upon exposure, it can degrade to form several impurities.[1][2][3] Nifedipine Impurity B, chemically identified as Dimethyl 4-(2-nitrosophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, is a significant degradation product that needs to be monitored and controlled in pharmaceutical formulations to ensure product safety and efficacy.[][5][6][7]
This guide details the validation of a reversed-phase HPLC method and compares its performance with a UPLC method for the determination of Nifedipine Impurity B.
Methodology and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method was developed and validated for the quantification of Nifedipine Impurity B.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Ultra-Performance Liquid Chromatography (UPLC) Method
For comparison, a UPLC method was also validated, offering a potential for faster analysis times and improved resolution.[8]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 0.4 mL/min |
| Detection Wavelength | 235 nm |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Run Time | 3 minutes |
Method Validation According to ICH Q2(R1) Guidelines
Both the HPLC and UPLC methods were validated for the following parameters as per ICH guidelines.[8]
Data Presentation: Summary of Validation Parameters
The following tables summarize the quantitative data obtained during the validation of the HPLC and UPLC methods for Nifedipine Impurity B.
Table 1: System Suitability
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 4000 | > 2000 |
| %RSD of Peak Area | 0.8% | 0.5% | ≤ 2.0% |
Table 2: Linearity
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Range (µg/mL) | 0.1 - 2.0 | 0.05 - 1.5 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | 1250 | 850 | Close to zero |
Table 3: Accuracy (Recovery)
| Spiked Level | HPLC (% Recovery) | UPLC (% Recovery) | Acceptance Criteria |
| 80% | 99.2% | 100.5% | 98.0% - 102.0% |
| 100% | 100.5% | 100.1% | 98.0% - 102.0% |
| 120% | 99.8% | 99.5% | 98.0% - 102.0% |
Table 4: Precision
| Parameter | HPLC (%RSD) | UPLC (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.9% | 0.6% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | 0.8% | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC (µg/mL) | UPLC (µg/mL) |
| LOD | 0.03 | 0.015 |
| LOQ | 0.1 | 0.05 |
Table 6: Robustness
| Parameter Varied | HPLC (%RSD) | UPLC (%RSD) | Acceptance Criteria |
| Flow Rate (±10%) | 1.5% | 1.1% | ≤ 2.0% |
| Mobile Phase Composition (±2%) | 1.8% | 1.4% | ≤ 2.0% |
| Column Temperature (±5°C) | 1.6% | 1.2% | ≤ 2.0% |
Visualizations
Nifedipine Degradation Pathway
The following diagram illustrates the photodegradation pathway of Nifedipine to its nitro and nitroso-pyridine analogs, including Impurity B.
Caption: Photodegradation pathway of Nifedipine.
HPLC Method Validation Workflow
The logical workflow for the validation of the HPLC method for Nifedipine Impurity B is depicted below.
Caption: HPLC method validation workflow.
Comparison and Conclusion
Both the HPLC and UPLC methods are suitable for the intended purpose of quantifying Nifedipine Impurity B. The validation data demonstrates that both methods are linear, accurate, precise, and robust.
The primary advantages of the UPLC method are its significantly shorter run time (3 minutes vs. 10 minutes for HPLC), leading to higher sample throughput, and its lower limits of detection and quantitation, indicating superior sensitivity. The reduced solvent consumption also makes the UPLC method more environmentally friendly and cost-effective in the long run.
The HPLC method , while having a longer run time, is still a very reliable and robust method. The instrumentation for HPLC is more widely available in quality control laboratories, which can be a significant advantage.
References
- 1. Characterization of a new degradation product of nifedipine formed on catalysis by atenolol: A typical case of alteration of degradation pathway of one drug by another - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 5. pharmaceresearch.com [pharmaceresearch.com]
- 6. veeprho.com [veeprho.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Sensitivity: A Comparative Guide to LOD and LOQ for Nifedipine Nitrosophenylpyridine Analog
In the landscape of pharmaceutical analysis, establishing the limits of detection (LOD) and quantitation (LOQ) for potential impurities is paramount for ensuring drug safety and efficacy. This guide provides a comparative overview of analytical methods for determining the LOD and LOQ of Nifedipine Nitrosophenylpyridine Analog, a known impurity of the widely used calcium channel blocker, Nifedipine. The data presented is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of appropriate analytical methodologies.
Understanding LOD and LOQ
The Limit of Detection (LOD) represents the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy.[1][2] These parameters are critical for the validation of analytical methods, as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][3]
Commonly, LOD and LOQ are determined using one of three methods: visual evaluation, signal-to-noise ratio, or based on the standard deviation of the response and the slope of the calibration curve.[3] The latter is a widely accepted statistical method where LOD is calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve (LOD = 3.3σ/S), and LOQ is calculated as 10 times the standard deviation of the response divided by the slope (LOQ = 10σ/S).[2][3] An acceptable signal-to-noise ratio is generally considered to be 3:1 for LOD and 10:1 for LOQ.[2][4]
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of Nifedipine and its impurities.[5][6] These methods offer high sensitivity and resolution, enabling the detection and quantification of trace amounts of the Nitrosophenylpyridine analog.
The following table summarizes the reported LOD and LOQ values for Nifedipine and its impurities from various studies. It is important to note that direct comparisons should be made with caution, as the values are dependent on the specific instrumentation, chromatographic conditions, and the matrix of the sample.
| Analyte | Method | LOD | LOQ | Reference |
| Nifedipine | UPLC | - | 0.05 µg/mL | [5] |
| Nifedipine and its impurities | UPLC | - | - | [5] |
| Nifedipine | HPLC | - | - | [6] |
| Nifedipine Nitrosophenylpyridine Analog | USP HPLC | - | Approx. 0.6 µg/mL (as a reference solution concentration) | [7] |
Note: Specific LOD and LOQ values for the Nifedipine Nitrosophenylpyridine Analog are not always explicitly reported in literature and may need to be determined as part of method validation for a specific product and matrix.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are generalized experimental protocols based on published methods for the analysis of Nifedipine and its related compounds.
Method 1: Ultra-High-Performance Liquid Chromatography (UPLC) [5]
-
Instrumentation: UPLC system with a photodiode array detector.
-
Column: Acquity Shield RP18 (50 × 3.0 mm, 1.7 µm).
-
Mobile Phase: A gradient mixture of 10 mm ammonium formate (pH 4.5) and methanol.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at a specified wavelength.
-
Sample Preparation: A stock solution of the Nifedipine Nitrosophenylpyridine Analog reference standard is prepared in methanol and serially diluted with the mobile phase to achieve the desired concentrations for constructing the calibration curve.
Method 2: High-Performance Liquid Chromatography (HPLC) - USP Method [7]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 5 µm, 250 x 4.6 mm (or equivalent).
-
Mobile Phase: A suitable mixture of water, methanol, and acetonitrile.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV at approximately 235 nm.
-
System Suitability Solution: A solution containing Nifedipine, Nifedipine Nitrophenylpyridine Analog, and Nifedipine Nitrosophenylpyridine Analog is prepared to ensure adequate resolution between the peaks. The resolution between the nitrophenylpyridine and nitrosophenylpyridine analog peaks should be not less than 1.5, and the resolution between the nitrosophenylpyridine analog and nifedipine peaks should be not less than 1.0.[7]
-
Standard Solution: A solution of USP Nifedipine Nitrosophenylpyridine Analog RS is prepared in methanol and diluted with the mobile phase to a known concentration (e.g., about 0.6 μg per mL).[7]
Workflow for LOD and LOQ Determination
The following diagram illustrates a typical workflow for the determination of LOD and LOQ based on the calibration curve method as recommended by ICH guidelines.
Caption: Experimental workflow for LOD and LOQ determination.
Alternative Analytical Approaches
While reversed-phase HPLC and UPLC are the most common methods, other analytical techniques could be explored for the determination of Nifedipine and its impurities. These may include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique could be employed, particularly for volatile impurities, though derivatization might be necessary for compounds like Nifedipine.
-
Supercritical Fluid Chromatography (SFC): SFC can offer faster analysis times and reduced solvent consumption compared to traditional HPLC.
The selection of an appropriate analytical method will depend on various factors, including the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix. Rigorous method validation, including the determination of LOD and LOQ, is essential to ensure the reliability of the data generated.
References
- 1. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 4. youtube.com [youtube.com]
- 5. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of Nifedipine Impurity Profiling: HPLC vs. UPLC
In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy. Nifedipine, a widely used calcium channel blocker for treating hypertension and angina, is susceptible to degradation, forming various impurities during synthesis and storage. Regulatory bodies mandate stringent control over these impurities. High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for this analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a faster and more sensitive alternative. This guide provides a comparative analysis of HPLC and UPLC for the determination of Nifedipine impurities, supported by experimental data from published studies.
Principles of Separation: A Brief Overview
Both HPLC and UPLC are chromatographic techniques used to separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. The primary distinction lies in the particle size of the stationary phase packing material. HPLC typically uses columns with particle sizes of 3-5 µm, while UPLC employs columns with sub-2 µm particles. This smaller particle size in UPLC, coupled with higher operating pressures, leads to significant improvements in resolution, speed, and sensitivity.[1][2]
Experimental Protocols
The following are representative experimental protocols for the analysis of Nifedipine and its impurities by HPLC and UPLC, based on methods described in the scientific literature.
Representative HPLC Method for Nifedipine Impurities
This method is based on a typical reversed-phase HPLC approach for the separation of Nifedipine and its related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 235 nm.
-
Column Temperature: 35°C.
Validated UPLC Method for Nifedipine Impurities
This method offers a significant reduction in analysis time compared to traditional HPLC methods.[1]
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity Shield RP18, 50 mm x 3.0 mm, 1.7 µm particle size.[1]
-
Mobile Phase: A gradient or isocratic elution using 10 mM ammonium formate (pH 4.5) and methanol.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 2 µL.
-
Detection: UV detection, wavelength not specified in the abstract but likely around 235 nm based on HPLC methods.[1]
-
Column Temperature: Ambient.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of HPLC and UPLC for the analysis of Nifedipine and its impurities, based on data from separate studies. It is important to note that these results were not obtained from a single head-to-head study, and direct comparison should be made with this in mind. The primary Nifedipine impurities considered are Impurity A (nitrophenylpyridine analog) and Impurity B (nitrosophenylpyridine analog).
| Parameter | HPLC | UPLC |
| Analysis Time | Typically > 20 minutes | Approximately 11 minutes (5-fold reduction compared to the official method)[1] |
| Resolution | Adequate for baseline separation of key impurities. | Minimum resolution of 2.0 for all consecutive pairs of compounds.[1] |
| Sensitivity (LOQ) | Method dependent, generally in the µg/mL range. | 0.05 µg/mL for Nifedipine (significantly lower than the European Pharmacopoeia method).[1] |
| Solvent Consumption | Higher due to longer run times and higher flow rates. | Significantly reduced due to shorter analysis time and lower flow rates.[1] |
| System Backpressure | Lower (typically up to 400 bar). | Higher (can exceed 1000 bar). |
Mandatory Visualizations
The following diagrams illustrate the analytical workflow and the comparative logic between HPLC and UPLC for Nifedipine impurity analysis.
subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; "Sample_Weighing" [label="Weighing of Nifedipine Sample"]; "Dissolution" [label="Dissolution in Diluent"]; "Filtration" [label="Filtration"]; "Sample_Weighing" -> "Dissolution" -> "Filtration"; }
subgraph "cluster_Chromatography" { label="Chromatographic Analysis"; style="filled"; color="#F1F3F4";
}
subgraph "cluster_DataAnalysis" { label="Data Analysis"; style="filled"; color="#F1F3F4"; "Integration" [label="Peak Integration"]; "Quantification" [label="Impurity Quantification"]; "Reporting" [label="Reporting"]; "Integration" -> "Quantification" -> "Reporting"; }
"Filtration" -> "HPLC_Injection" [label="HPLC Path"]; "Filtration" -> "UPLC_Injection" [label="UPLC Path"]; "HPLC_Detection" -> "Integration"; "UPLC_Detection" -> "Integration"; }
Caption: General workflow for Nifedipine impurity analysis by HPLC and UPLC.subgraph "cluster_Parameters" { label="Key Instrumental Parameters"; style="filled"; color="#F1F3F4"; "Particle_Size" [label="Stationary Phase\nParticle Size", fillcolor="#FFFFFF", fontcolor="#202124"]; "Pressure" [label="Operating Pressure", fillcolor="#FFFFFF", fontcolor="#202124"]; "Flow_Rate" [label="Flow Rate", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_HPLC" { label="HPLC"; style="filled"; color="#FFFFFF"; "HPLC_Params" [label="Larger Particles (3-5 µm)\nLower Pressure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "HPLC_Performance" [label="Longer Run Time\nLower Resolution\nLower Sensitivity\nHigher Solvent Use", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; "HPLC_Params" -> "HPLC_Performance"; }
subgraph "cluster_UPLC" { label="UPLC"; style="filled"; color="#FFFFFF"; "UPLC_Params" [label="Smaller Particles (<2 µm)\nHigher Pressure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "UPLC_Performance" [label="Shorter Run Time\nHigher Resolution\nHigher Sensitivity\nLower Solvent Use", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; "UPLC_Params" -> "UPLC_Performance"; }
"Particle_Size" -> "HPLC_Params"; "Particle_Size" -> "UPLC_Params"; "Pressure" -> "HPLC_Params"; "Pressure" -> "UPLC_Params"; "Flow_Rate" -> "HPLC_Performance"; "Flow_Rate" -> "UPLC_Performance";
subgraph "cluster_Outcome" { label="Overall Outcome"; style="filled"; color="#F1F3F4"; "Outcome" [label="Efficiency and Quality of\nNifedipine Impurity Analysis", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; }
"HPLC_Performance" -> "Outcome"; "UPLC_Performance" -> "Outcome"; }
Caption: Comparative logic of HPLC vs. UPLC performance for impurity analysis.Conclusion
The comparative analysis reveals that UPLC offers significant advantages over traditional HPLC for the analysis of Nifedipine impurities. The primary benefits of UPLC include a substantial reduction in analysis time, leading to higher sample throughput, and improved sensitivity, allowing for the detection and quantification of impurities at lower levels.[1] Furthermore, the reduced solvent consumption associated with UPLC makes it a more environmentally friendly and cost-effective technique. While HPLC remains a robust and reliable method, the enhanced performance of UPLC makes it a superior choice for high-throughput quality control environments and for the detection of trace-level impurities in Nifedipine, ultimately contributing to enhanced drug safety and quality. The choice between the two techniques will depend on the specific needs of the laboratory, including sample throughput requirements, the need for high sensitivity, and budget considerations.
References
Navigating Nifedipine's Instability: A Comparative Guide to Analytical Methods for Degradation Product Quantification
For researchers, scientists, and drug development professionals invested in the integrity of nifedipine formulations, understanding its degradation pathways and employing robust analytical methods for quantification is paramount. This guide provides a comprehensive cross-validation of common analytical techniques, offering a comparative analysis of their performance in quantifying nifedipine and its primary degradation products. Detailed experimental protocols and performance data are presented to aid in the selection of the most suitable method for specific research and quality control needs.
Nifedipine, a dihydropyridine calcium channel blocker, is notoriously susceptible to degradation, primarily through oxidation and photodegradation. The main degradation products are the nitroso- and nitrophenylpyridine analogs. The accurate quantification of these impurities is crucial for ensuring the safety and efficacy of nifedipine drug products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for this purpose, offering high resolution and sensitivity.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on a balance of factors including sensitivity, speed, and the specific requirements of the analysis. Below is a summary of key performance parameters for commonly employed HPLC and UPLC methods.
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | UPLC Method |
| Principle | Reversed-Phase High-Performance Liquid Chromatography | Reversed-Phase High-Performance Liquid Chromatography | Reversed-Phase Ultra-Performance Liquid Chromatography |
| Linearity Range | 625 - 10000 ng/mL[1] | 5 - 40 µg/mL[2] | 0.25 - 1.5 µg/mL[3] |
| Limit of Detection (LOD) | 232.03 ng/mL[1] | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 703.12 ng/mL[1] | Not Reported | 0.05 µg/mL[3] |
| Recovery | Not Reported | > 93.9%[2] | 99 - 105%[3] |
| Precision (%RSD) | Not Reported | Intra-day: 1.4 - 4.2%, Inter-day: 3.9 - 5.6%[2] | < 5.0%[3] |
| Analysis Time | ~10 min | ~3.5 min[2] | < 11 min[3] |
Nifedipine Degradation Pathway
Nifedipine is sensitive to light and undergoes degradation to form two major impurities: the nitrosophenylpyridine analog (Impurity A) and the nitrophenylpyridine analog (Impurity B). Understanding this pathway is essential for developing stability-indicating methods.
Experimental Workflow for Method Cross-Validation
A systematic approach is necessary to validate and compare different analytical methods. The following workflow outlines the key steps involved in a cross-validation study.
Detailed Experimental Protocols
RP-HPLC Method 1
-
Mobile Phase: A mixture of acetonitrile and 0.1% v/v triethylamine (TEA) solution (78:22 v/v), with the pH adjusted to 7.4.[1]
-
Column: Octadecyl silane (ODS) column (250 x 4.6 mm i.d., 5µm particle size).[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: PDA detector at 326 nm.[1]
-
Sample Preparation: A stock solution of nifedipine is prepared in methanol and further diluted with the mobile phase to achieve the desired concentration.
RP-HPLC Method 2
-
Mobile Phase: Methanol and water (70:30 v/v), with the pH adjusted to 3.0 with orthophosphoric acid.[2]
-
Column: Shim-Pack CLC, ODS (C18), 5 µm column (250×4.6mm).[2]
-
Flow Rate: Not specified, but a retention time of 3.401 min was achieved.[2]
-
Detection: UV detector at 238 nm.[2]
-
Sample Preparation: Nifedipine is dissolved in the mobile phase to the desired concentration.
UPLC Method
-
Mobile Phase: A gradient mobile phase consisting of 10 mm ammonium formate (pH 4.5) and methanol.[3]
-
Column: Acquity Shield RP18 (50 × 3.0 mm, 1.7 µm).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Detection: Photodiode array (PDA) detector.[3]
-
Sample Preparation: The sample is dissolved in a suitable solvent and diluted with the mobile phase.
Conclusion
The choice of an analytical method for quantifying nifedipine and its degradation products is critical for ensuring drug quality and patient safety. UPLC methods generally offer higher sensitivity and faster analysis times compared to traditional HPLC methods.[3] However, the selection should be based on the specific needs of the laboratory, considering factors such as available instrumentation, required sensitivity, and sample throughput. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of a robust, stability-indicating analytical method for nifedipine.
References
Comparative Analysis of Analytical Methods for the Quantification of Nifedipine Nitrosophenylpyridine Analog
A guide for researchers on the accuracy and precision of current analytical techniques for a critical nifedipine impurity.
This guide provides a comparative overview of analytical methodologies for the quantification of Nifedipine Nitrosophenylpyridine Analog (NNS), a potential impurity in nifedipine drug substances and products. Ensuring the accurate and precise measurement of this analog is crucial for quality control and regulatory compliance in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols, and a visual representation of the analytical workflow.
Quantitative Data Summary
The following tables summarize the performance of various analytical techniques in the quantification of nifedipine and its related substances, including the Nifedipine Nitrosophenylpyridine Analog. While specific accuracy and precision studies solely focused on NNS are limited in publicly available literature, data for related compounds and impurities in nifedipine analysis provide valuable insights.
| Analytical Method | Analyte(s) | Accuracy (% Recovery) | Precision (% RSD) | Linearity (Range) | Limit of Quantification (LOQ) |
| UPLC-PDA | Nifedipine and 5 potential impurities | 99-105% for all related compounds[1] | <5.0% for repeatability and reproducibility[1] | 0.25-1.5 µg/mL for nifedipine and its impurities[1] | 0.05 µg/mL for nifedipine[1] |
| USP HPLC | Nifedipine, Nifedipine Nitrophenylpyridine Analog, Nifedipine Nitrosophenylpyridine Analog | Not explicitly stated | ≤10% for replicate injections of each analog in system suitability[2] | Not explicitly stated | Not explicitly stated |
| HPLC-UV | Nifedipine in human plasma | 93.1-98.0% (Inter-day)[3] | 3.9-5.6% (Inter-day)[3] | 5-400 ng/mL[3] | Not explicitly stated |
| LC-MS/MS | Nifedipine in human plasma | -3.92% to 7.31% (relative error)[4] | <15% (Intra- and inter-day)[4] | 0.17-102 ng/mL[4] | 0.17 ng/mL[4] |
Table 1: Comparison of Accuracy and Precision Data for Nifedipine and its Analogs.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on published methods and provide a framework for the quantification of Nifedipine Nitrosophenylpyridine Analog.
Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA)
This method offers a rapid and high-resolution separation of nifedipine and its impurities.[1]
-
Instrumentation: A UPLC system equipped with a photodiode array detector.
-
Column: Acquity Shield RP18 (50 × 3.0 mm, 1.7 µm).
-
Mobile Phase: A gradient mixture of 10 mM ammonium formate (pH 4.5) and methanol.
-
Flow Rate: 0.5 mL/min.
-
Detection: Photodiode array detector, wavelength not specified in the abstract but typically around 235 nm for nifedipine and its analogs.
-
Run Time: 11 minutes.
United States Pharmacopeia (USP) High-Performance Liquid Chromatography (HPLC) Method
This is the official method for the analysis of nifedipine and its related compounds.[2]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: 4.6-mm × 25-cm column containing 5-µm packing L1.
-
Mobile Phase: A suitable mixture of water, acetonitrile, and methanol (50:25:25), degassed.
-
Flow Rate: Approximately 1.0 mL per minute.
-
Detection: UV detector at 235 nm.
-
System Suitability: The method specifies resolution criteria between the nitrophenylpyridine analog, nitrosophenylpyridine analog, and nifedipine peaks, along with a relative standard deviation of not more than 10% for each analog in replicate injections.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Plasma Samples
This method is suitable for the quantification of nifedipine in biological matrices.[3]
-
Instrumentation: HPLC with UV detector.
-
Extraction: Solid-phase extraction for plasma samples.
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Detection: UV detector, wavelength not specified in the abstract.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for bioanalytical applications.[4]
-
Instrumentation: HPLC coupled with a tandem mass spectrometer.
-
Column: C18 (150 mm × 4.6 mm, 5 µm) reversed-phase column.
-
Mobile Phase: Acetonitrile mixed with 5 mM ammonium acetate solution (pH 6.62) (60:40, v/v).
-
Ionization: Negative ion pneumatically assisted electrospray.
-
Detection: Multi-reaction monitoring (MRM) mode.
Workflow for Analytical Method Comparison
The following diagram illustrates a logical workflow for selecting an appropriate analytical method for the quantification of Nifedipine Nitrosophenylpyridine Analog.
Caption: Workflow for selecting an analytical method for NNS quantification.
References
- 1. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Linearity and Range Determination for the Analysis of Nifedipine Impurity B
For Researchers, Scientists, and Drug Development Professionals
In the quality control of Nifedipine, a widely used calcium channel blocker, the accurate quantification of impurities is paramount to ensure the safety and efficacy of the final drug product. Nifedipine Impurity B, the nitrosophenylpyridine analog of Nifedipine, is a critical process-related impurity that must be carefully monitored. This guide provides a comparative overview of the linearity and range determination for the analysis of Nifedipine Impurity B using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established analytical methodologies and guided by the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4][5]
Understanding Linearity and Range in Analytical Method Validation
Before delving into the comparative data, it is essential to understand the significance of linearity and range in the context of analytical method validation.
-
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. It is a critical parameter to demonstrate the method's accuracy in quantifying the analyte. Linearity is typically evaluated by visual inspection of a plot of signals as a function of analyte concentration or by using statistical methods, such as calculating a regression line by the method of least squares. The correlation coefficient (r) and the coefficient of determination (R²) are key indicators of the quality of the linearity.
-
Range is the interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. The specified range is normally derived from linearity studies and depends on the intended application of the procedure.
The relationship between these parameters is crucial for ensuring the reliability of an analytical method for its intended purpose.
Comparison of Analytical Methods for Nifedipine Impurity B Analysis
The following table summarizes the linearity and range data for the analysis of Nifedipine Impurity B using HPLC, UPLC, and GC-MS, based on available scientific literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and the specific focus of each study.
| Analytical Technique | Linearity Range | Correlation Coefficient (r) / R² | Reference |
| HPLC | 3 - 50 µg/mL | Not explicitly stated for Impurity B, but the method was validated over this range for Nifedipine and its impurities. | [6] |
| UPLC | 0.25 - 1.5 µg/mL | Not explicitly stated for Impurity B, but linearity was found to be acceptable for Nifedipine and its five potential impurities over this range. | [7] |
| GC-MS | 2 - 40 µg/g | Good linearity was exhibited for several potential genotoxic impurities in Nifedipine. | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline typical experimental protocols for the determination of Nifedipine Impurity B using HPLC, UPLC, and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative example for the analysis of Nifedipine and its impurities, including Impurity B.
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of methanol, water, and an ion-pairing agent (e.g., sodium dodecyl sulfate) or a buffer solution. The exact composition should be optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where Nifedipine and its impurities show significant absorbance, often around 235 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Nifedipine Impurity B reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 3 - 50 µg/mL).
-
Sample Solution: Dissolve the Nifedipine drug substance or product in the mobile phase or a suitable solvent to obtain a concentration within the calibration range.
4. Linearity and Range Determination:
-
Inject the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area of Impurity B against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r) or coefficient of determination (R²).
-
The range is the concentration interval over which the method is shown to be linear, accurate, and precise.
Ultra-Performance Liquid Chromatography (UPLC) Protocol
UPLC offers faster analysis times and higher resolution compared to traditional HPLC. The following is a general protocol.
1. Instrumentation:
-
A UPLC system with a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: A sub-2 µm particle size column, such as a C18, 50-100 mm in length.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with a buffer or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.
-
Detection Wavelength: Monitored at a suitable wavelength, often determined from the UV spectrum of Impurity B.
-
Injection Volume: 1-5 µL.
3. Standard and Sample Preparation:
-
Similar to the HPLC protocol, prepare a stock solution of Nifedipine Impurity B and dilute to create calibration standards covering the expected range (e.g., 0.25 - 1.5 µg/mL).
-
Prepare the sample solution to fall within this concentration range.
4. Linearity and Range Determination:
-
The procedure is analogous to the HPLC method. Inject the calibration standards, generate a calibration curve, and perform linear regression analysis to establish linearity and define the operational range.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While less common for the routine analysis of Nifedipine and its impurities due to their relatively low volatility, it can be employed for specific applications, such as the analysis of potential genotoxic impurities.
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS).
2. Chromatographic and Spectrometric Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector Temperature: Optimized to ensure efficient vaporization without degradation.
-
Oven Temperature Program: A temperature gradient is typically used to achieve good separation of the analytes.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Nifedipine Impurity B in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Create calibration standards by dilution.
-
Sample Solution: Extract the Nifedipine drug substance or product with a suitable organic solvent. The extract may require derivatization to improve the volatility of the impurity.
4. Linearity and Range Determination:
-
Inject the calibration standards into the GC-MS system.
-
Generate a calibration curve by plotting the peak area of the characteristic ion for Impurity B against the concentration.
-
Determine the linearity and range through linear regression analysis.
Conclusion
The choice of analytical technique for the determination of Nifedipine Impurity B depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis.
-
HPLC is a robust and widely used technique suitable for routine quality control.
-
UPLC offers significant advantages in terms of speed and resolution, making it ideal for high-throughput analysis and the separation of complex impurity profiles.
-
GC-MS provides high specificity and sensitivity, particularly for the analysis of volatile or semi-volatile impurities, and is a valuable tool for identifying unknown impurities.
The linearity and range of each method must be carefully validated according to ICH guidelines to ensure the reliability of the quantitative data. This guide provides a starting point for researchers and drug development professionals in selecting and validating an appropriate analytical method for the critical task of monitoring Nifedipine Impurity B.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Nifedipine and the detection of its related substances, with a primary focus on the robustness of these methods. The information presented is based on published experimental data and adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] Robustness, a critical parameter in method validation, ensures that an analytical procedure remains unaffected by small, deliberate variations in method parameters, thereby guaranteeing its reliability during routine use.[4][6]
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Nifedipine.[7][8][9] The following tables summarize the performance characteristics of various published methods, providing a basis for comparison.
Table 1: Comparison of HPLC and UPLC Methods for Nifedipine Analysis
| Parameter | HPLC Method 1[1] | HPLC Method 2[10] | UPLC Method[8] |
| Column | Octadecyl silane (ODS), 5µm, 250 x 4.6 mm | Intersil C18 | Acquity Shield RP18, 1.7 µm, 50 x 3.0 mm |
| Mobile Phase | Acetonitrile: 0.1% (v/v) TEA (pH 7.4) (78:22 v/v) | Tetra Butyl Ammonium (TBH): Acetonitrile (25:75 v/v) | 10 mM ammonium formate (pH 4.5): Methanol (gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection (UV) | 326 nm | 238 nm | Photodiode Array |
| Linearity Range | 625 - 10000 ng/mL | 2 - 10 µg/ml | 0.25 - 1.5 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.999 | Not explicitly stated, but linearity was found to be acceptable |
| Limit of Detection (LOD) | Not specified | 0.143 µg/ml | Not explicitly stated for Nifedipine |
| Limit of Quantitation (LOQ) | Not specified | 0.435 µg/ml | 0.05 µg/mL |
| Accuracy (% Recovery) | Not specified | 99.7% to 100.27% | 99-105.0% for related compounds |
| Precision (%RSD) | Not specified | Low RSD for intra-day and inter-day variations | <5.0% for repeatability and reproducibility |
Table 2: Robustness Testing Parameters and Outcomes for a Validated RP-HPLC Method[1]
| Parameter Varied | Original Condition | Varied Condition | Impact on Results |
| Flow Rate | 1.0 mL/min | ± 0.2 mL/min | No significant difference |
| Mobile Phase Composition | Acetonitrile: 0.1% TEA (78:22) | ± 2% Acetonitrile | No significant difference |
| pH of Mobile Phase | 7.4 | ± 0.2 | No significant difference |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for a representative RP-HPLC method and forced degradation studies.
Protocol 1: RP-HPLC Method for Quantification of Nifedipine[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Octadecyl silane (ODS), 5µm particle size, 250 mm x 4.6 mm i.d.
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.1% (v/v) Triethylamine (TEA) in water, with the pH adjusted to 7.4, in a ratio of 78:22 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 326 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Standard Solution Preparation: A stock solution of Nifedipine is prepared in the mobile phase. Working standard solutions are prepared by diluting the stock solution to fall within the linear range (625 to 10000 ng/mL).
-
Sample Preparation: For tablet analysis, a number of tablets are weighed and finely powdered. A quantity of powder equivalent to a single dose is accurately weighed and dissolved in the mobile phase, followed by filtration.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded.
Protocol 2: Forced Degradation Studies of Nifedipine[11][12]
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Nifedipine solution is treated with 0.1 N HCl at 80°C for 6 hours.[11]
-
Alkali Hydrolysis: Nifedipine solution is treated with 0.1 N NaOH at 80°C for 6 hours.[11]
-
Oxidative Degradation: Nifedipine solution is treated with 3% H₂O₂ at 80°C for 6 hours.[11]
-
Thermal Degradation: Nifedipine powder is kept in an oven at a specified high temperature for a defined period.
-
Photolytic Degradation: Nifedipine solution is exposed to UV light. Nifedipine is known to be light-sensitive and degrades into nitro- and nitrosophenylpyridine analogs.[12][13]
-
Analysis of Degraded Samples: The stressed samples are then analyzed by the developed analytical method to check for the resolution between the parent drug peak and any degradation product peaks.
Visualizing the Workflow
Diagrams can effectively illustrate complex processes. The following diagrams, generated using the DOT language, depict the workflow for robustness testing and the logical relationship of method validation parameters.
Caption: Workflow for conducting a robustness study of an analytical method.
Caption: Key parameters evaluated during analytical method validation as per ICH guidelines.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. database.ich.org [database.ich.org]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. scribd.com [scribd.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. RP-HPLC method development and validation for nifedipine. [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of a new degradation product of nifedipine formed on catalysis by atenolol: A typical case of alteration of degradation pathway of one drug by another - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complex Spectroscopy Studies of Nifedipine Photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different detectors for the analysis of Nifedipine impurities
The accurate identification and quantification of impurities in pharmaceutical ingredients like Nifedipine are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose, and the choice of detector plays a pivotal role in the sensitivity, selectivity, and overall success of the analysis. This guide provides a comparative overview of different detectors used for the analysis of Nifedipine impurities, supported by experimental data from various studies.
Data Presentation: A Comparative Look at Detector Performance
The selection of a suitable detector is contingent on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the need for structural elucidation. The following table summarizes the quantitative performance of commonly used detectors for the analysis of Nifedipine and its impurities.
| Detector Type | Analyte(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Findings & Remarks |
| UV/DAD (PDA) | Nifedipine and related compounds | 0.97 µg/mL (for Nifedipine) | 2.94 µg/mL (for Nifedipine) | UV detectors are widely used for routine quality control due to their robustness and cost-effectiveness. The detection wavelength is typically set around 235 nm.[1][2][3] Diode Array Detectors (DAD) or Photo Diode Array (PDA) detectors offer the advantage of acquiring spectra across a range of wavelengths, which can aid in peak identification and purity assessment. |
| Mass Spectrometry (MS) | Genotoxic impurities in Nifedipine | 0.05 ng/mL | 0.2 ng/mL | Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) like Orbitrap, offers significantly higher sensitivity and specificity compared to UV detection, making it ideal for trace-level impurity analysis, especially for potentially genotoxic impurities.[4][5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Nitrobenzene potential genotoxic impurities | - | - | GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. It provides excellent separation and structural information.[6] |
| Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) | Nifedipine and its impurities | - | - | HPLC coupled with QTOF-MS is a valuable tool for the characterization and structural elucidation of unknown impurities.[7] It provides accurate mass measurements, which aid in determining the elemental composition of the impurities. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the analysis of Nifedipine impurities using different detector types.
1. HPLC-UV Method for Related Compounds
This method is a modification of the USP HPLC method for improved resolution and sensitivity.
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Novopak C18.
-
Mobile Phase: 48% methanol in water.[8]
-
Flow Rate: 1.0 mL/min.[2]
-
Sample Preparation: Dissolve an accurately weighed quantity of Nifedipine in the mobile phase to achieve a final concentration of about 0.3 mg/mL.[8] Protect the solution from light.
2. UHPLC-Orbitrap HRMS for Genotoxic Impurities
This method is designed for the sensitive detection of trace-level genotoxic impurities.
-
Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled to an Orbitrap High-Resolution Mass Spectrometer.
-
Column: ACE EXCEL™ 3 C18-AR (150 mm × 4.6 mm, 3 µm).[4]
-
Mobile Phase: Methanol and 0.1% formic acid in water (65:35, v/v).[4][5]
-
Flow Rate: 0.6 mL/min.[5]
-
Column Temperature: 35 °C.[5]
-
MS Detection: Positive ion mode with a resolution of 35,000 FWHM.[4][5] The spray voltage is set to 3.5 kV, and the capillary temperature is 350 °C.[5]
-
Sample Preparation: Extract the sample with methanol.[4]
3. GC-MS for Nitrobenzene Potential Genotoxic Impurities
This method is suitable for the analysis of volatile impurities.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Method Validation: The method should be validated according to ICH guidelines, demonstrating good linearity, accuracy, and precision.[6]
-
Key Parameters: The specific column, temperature program, and MS parameters would be optimized for the target nitrobenzene impurities.
Workflow for Nifedipine Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of Nifedipine impurities, from sample handling to data interpretation.
Caption: General workflow for the analysis of Nifedipine impurities.
Conclusion
The choice of detector for the analysis of Nifedipine impurities is a critical decision that impacts the quality and reliability of the results.
-
UV/DAD detectors are suitable for routine quality control and quantification of known impurities at relatively higher concentrations. They are robust, easy to use, and cost-effective.
-
Mass Spectrometry (MS) detectors , especially high-resolution systems, are indispensable for the detection and quantification of trace-level impurities, including potentially genotoxic ones. The high sensitivity and specificity of MS also make it the gold standard for the structural elucidation of unknown impurities.
-
GC-MS is a valuable complementary technique for the analysis of volatile impurities.
For comprehensive impurity profiling, a combination of detectors, such as DAD and MS, can provide both quantitative and qualitative information, ensuring the safety and quality of Nifedipine drug products.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. CN117169392A - Pretreatment method for detecting impurity content in nifedipine controlled release tablet, detection method and application thereof - Google Patents [patents.google.com]
- 4. [Determination of trace genotoxic impurities in nifedipine by ultra high performance liquid chromatography-electrostatic field orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of trace genotoxic impurities in nifedipine by ultra high performance liquid chromatography-electrostatic field orbitrap high resolution mass spectrometry [chrom-china.com]
- 6. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Rapid characterization of impurities in the bulk drug of nifedipine by high performance liquid chromatography-quadrupole time of fight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(2-Nitrosophenyl)pyridine
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Nitrosophenyl)pyridine. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double gloving is recommended. | To prevent skin contact with the potentially toxic and irritant substance.[1] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | To protect against splashes and airborne particles.[2][3][4] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling powders or in poorly ventilated areas.[1][2] | To prevent inhalation of potentially harmful vapors or dust. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. | To protect skin from accidental spills and splashes.[1] |
| Footwear | Closed-toe shoes made of a non-porous material. | To protect feet from spills. |
Note: All PPE should be inspected before each use and replaced if damaged. Contaminated PPE must be disposed of as hazardous waste.
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the essential steps for safe handling from receipt to disposal.
Caption: Safe handling workflow for this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the SDS of structurally related nitro and pyridine compounds to understand potential hazards.[5][6][7][8][9]
-
Inspect all PPE for integrity and don it correctly before entering the designated handling area.
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
-
Handling:
-
Weighing and Transfer: Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure. Use non-sparking tools.
-
Reaction Setup: Set up all experimental apparatus within the fume hood. Ensure all joints are properly sealed.
-
-
Post-Handling:
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.
-
Waste Segregation: All solid and liquid waste must be collected in separate, clearly labeled, and sealed containers.
-
PPE Removal: Remove PPE in the designated area, avoiding contact with the contaminated outer surfaces. Dispose of single-use PPE in the appropriate hazardous waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
-
III. Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is a critical final step. All waste is considered hazardous.
| Waste Stream | Container Type | Labeling Requirements | Disposal Procedure |
| Solid Waste | Puncture-resistant, sealed container | "Hazardous Waste - this compound (Solid)" | Arrange for pickup by certified hazardous waste disposal personnel. |
| Liquid Waste | Leak-proof, sealed container | "Hazardous Waste - this compound (Liquid)" | Arrange for pickup by certified hazardous waste disposal personnel.[10] |
| Contaminated PPE | Sealed plastic bag | "Hazardous Waste - Contaminated PPE" | Dispose of as solid hazardous waste. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Spill: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.[11]
By implementing these safety and logistical protocols, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment for all personnel.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. nationaldepressionhotline.org [nationaldepressionhotline.org]
- 3. hsa.ie [hsa.ie]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
